molecular formula C5H2BrIN2O2 B1371635 2-Bromo-3-iodo-5-nitropyridine CAS No. 25391-61-1

2-Bromo-3-iodo-5-nitropyridine

Cat. No.: B1371635
CAS No.: 25391-61-1
M. Wt: 328.89 g/mol
InChI Key: MWNBICGZLNMEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-iodo-5-nitropyridine is a useful research compound. Its molecular formula is C5H2BrIN2O2 and its molecular weight is 328.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNBICGZLNMEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670110
Record name 2-Bromo-3-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25391-61-1
Record name 2-Bromo-3-iodo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25391-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for 2-bromo-3-iodo-5-nitropyridine, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a multi-step synthesis commencing from the readily available starting material, 2-aminopyridine. Each synthetic step is elaborated with detailed, step-by-step protocols, mechanistic insights, and an explanation of the causal relationships behind the experimental choices. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative references to ensure reproducibility and safety.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceutical and agrochemical compounds. The strategic installation of multiple, distinct functional groups onto this ring system allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets. Specifically, halogenated 2-aminopyridine derivatives serve as versatile intermediates for creating complex molecular architectures. The target molecule, this compound (C₅H₂BrIN₂O₂), is a valuable building block because its three distinct substituents—bromo, iodo, and nitro groups—can be selectively manipulated in subsequent reactions such as cross-coupling, nucleophilic substitution, and reduction. For instance, the bromine and iodine atoms are excellent handles for Suzuki or Stille coupling reactions, while the nitro group can be reduced to an amine, providing a vector for further derivatization.

This guide outlines a logical and robust three-step synthesis designed to produce this compound with high purity. The chosen pathway leverages well-established, high-yielding reactions, beginning with the regioselective functionalization of 2-aminopyridine.

Overall Synthetic Workflow

The synthesis is designed as a linear sequence of three distinct chemical transformations. The workflow is initiated with the bromination of 2-aminopyridine at the 5-position, followed by nitration at the 3-position, and culminates in a Sandmeyer reaction to replace the 2-amino group with an iodine atom.

G A 2-Aminopyridine B Step 1: Electrophilic Bromination A->B Br₂ / Acetic Acid C 2-Amino-5-bromopyridine B->C D Step 2: Electrophilic Nitration C->D HNO₃ / H₂SO₄ E 2-Amino-5-bromo-3-nitropyridine D->E F Step 3: Diazotization & Iodination (Sandmeyer Reaction) E->F 1. NaNO₂ / H₂SO₄ 2. KI G This compound F->G

Caption: Overall synthetic pathway from 2-aminopyridine to the target compound.

Experimental Protocols & Mechanistic Discussion

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the electrophilic aromatic substitution of 2-aminopyridine. The amino group is a potent activating group and directs electrophiles to the ortho and para positions (3- and 5-positions). Due to steric hindrance from the adjacent amino group, the substitution occurs preferentially at the C5 (para) position.

Protocol: This protocol is adapted from the procedure described in Organic Syntheses.

  • Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of glacial acetic acid.

  • Cooling: Cool the solution to below 20°C using an ice bath.

  • Bromine Addition: Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of glacial acetic acid. Add this solution dropwise to the stirred 2-aminopyridine solution over approximately 1 hour.

  • Temperature Control: Maintain the temperature below 20°C for the first half of the addition. The temperature can then be allowed to rise to 50°C to prevent the premature precipitation of the product's hydrobromide salt.

  • Reaction Completion & Isolation: After the addition is complete, cool the mixture and collect the precipitated product by filtration.

  • Purification: The crude product can be purified by recrystallization from benzene or a suitable solvent to yield colorless prisms.

Causality and Expertise:

  • Solvent Choice: Glacial acetic acid serves as both a solvent and a medium to moderate the reactivity of bromine.

  • Temperature Management: The initial low temperature controls the reaction rate and minimizes the formation of di-substituted byproducts. Allowing the temperature to rise later maintains the product in solution, ensuring a complete reaction.

Reagent/ProductCAS NumberMolecular Weight ( g/mol )Key Properties
2-Aminopyridine504-29-094.11Readily available starting material.
Bromine7726-95-6159.81Corrosive and toxic; handle in a fume hood.
2-Amino-5-bromopyridine1072-97-5173.02Intermediate solid, m.p. 137°C.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The second step is the nitration of the brominated intermediate. The electron-donating amino group and the electron-withdrawing bromo group direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position. The reaction is conducted in a strong acid mixture at low temperatures to control the powerful exothermic reaction.

Protocol: This protocol is adapted from the procedure described in Organic Syntheses.

  • Reaction Setup: To a 1-liter three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 500 mL of concentrated sulfuric acid (sp. gr. 1.84) and cool it in an ice bath.

  • Substrate Addition: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.

  • Nitrating Agent Addition: Add 26 mL (0.57 mole) of 95% nitric acid dropwise while maintaining the temperature at 0°C.

  • Stirring Regimen: Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Carefully pour the cooled reaction mixture onto 5 liters of ice. Neutralize the solution with a 40% sodium hydroxide solution.

  • Isolation & Purification: Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration. Wash the solid with water until the washings are sulfate-free. The product can be further purified by recrystallization from ethyl methyl ketone to yield yellow needles.

Causality and Expertise:

  • Reagent Choice: The mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the nitration of the moderately deactivated pyridine ring.

  • Strict Temperature Control: Nitration is a highly exothermic process. Maintaining a low temperature (0-5°C) is critical to prevent over-nitration and decomposition of the starting material, ensuring regioselectivity and a high yield.

Reagent/ProductCAS NumberMolecular Weight ( g/mol )Key Properties
2-Amino-5-bromopyridine1072-97-5173.02Intermediate from Step 1.
Nitric Acid (95%)7697-37-263.01Strong oxidizing agent.
Sulfuric Acid (conc.)7664-93-998.08Dehydrating agent and catalyst.
2-Amino-5-bromo-3-nitropyridine6945-68-2218.01Yellow solid, m.p. 205-208°C.
Step 3: Synthesis of this compound

The final transformation is a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of other functionalities. The process involves two key stages: the diazotization of the primary aromatic amine to form a diazonium salt, followed by the displacement of the diazonium group (N₂) with a nucleophile—in this case, iodide.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodide Displacement A 2-Amino-5-bromo-3-nitropyridine B Pyridyl Diazonium Salt A->B NaNO₂ / H₂SO₄ 0-5 °C C Pyridyl Diazonium Salt D This compound C->D KI Solution Warm to RT

Caption: The two-stage process of the Sandmeyer reaction.

Protocol:

  • Diazotization:

    • Suspend 2-amino-5-bromo-3-nitropyridine in a solution of concentrated sulfuric acid and water, and cool the mixture to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂) in water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper). This generates the aryl diazonium salt in situ.

  • Iodide Displacement:

    • Prepare a separate aqueous solution of potassium iodide (KI).

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete displacement.

  • Work-up and Isolation:

    • The crude product often precipitates from the reaction mixture.

    • Collect the solid by filtration.

    • To remove any unreacted iodine, wash the crude product with a solution of sodium thiosulfate.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Causality and Expertise:

  • Diazotization Conditions: The reaction must be kept cold (0-5°C) because diazonium salts are generally unstable at higher temperatures and can decompose.

  • Mechanism of Displacement: The conversion of the diazonium salt to the aryl iodide does not typically require a copper catalyst, unlike Sandmeyer reactions for chlorination or bromination. The iodide ion is a strong enough nucleophile to effect the substitution, which is believed to proceed via a radical mechanism. The diazonium group is an excellent leaving group because it is released as highly stable dinitrogen (N₂) gas, providing a strong thermodynamic driving force for the reaction.

Reagent/ProductCAS NumberMolecular Weight ( g/mol )Key Properties
2-Amino-5-bromo-3-nitropyridine6945-68-2218.01Intermediate from Step 2.
Sodium Nitrite7632-00-069.00Diazotizing agent.
Potassium Iodide7681-11-0166.00Iodide source.
This compound25391-61-1328.89Final product; solid.

Safety and Handling

  • General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

  • Specific Hazards:

    • Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care.

    • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Always add acid to water, never the other way around, when preparing dilutions.

    • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This synthesis is designed to use them in situ, which is a critical safety measure. Do not attempt to isolate the diazonium salt intermediate.

    • Halogenated Organic Compounds: The intermediates and final product should be treated as toxic and handled with care.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for preparing this compound from 2-aminopyridine. By leveraging fundamental reactions in aromatic chemistry—electrophilic substitution and the Sandmeyer reaction—this multi-step process allows for the controlled and regioselective installation of three distinct functional groups onto a pyridine core. The resulting compound is a highly valuable and versatile intermediate, poised for use in the synthesis of complex molecules for pharmaceutical and materials science research. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.

Introduction: A Privileged Scaffold for Discovery Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-iodo-5-nitropyridine (CAS: 25391-61-1)

This document provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's chemical properties, strategic applications in synthesis, and detailed experimental considerations. The narrative emphasizes the rationale behind synthetic choices, offering field-proven insights into leveraging this versatile reagent for the construction of complex molecular architectures.

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical component in designing molecules that interact with biological targets.[1]

This compound emerges as a particularly valuable building block. It features three distinct points of functionality on the pyridine core: a nitro group, a bromine atom, and an iodine atom. The nitro group is a powerful electron-withdrawing group and can be a precursor to an amino group. The two different halogen atoms (bromo and iodo) at positions 2 and 3, respectively, provide orthogonal handles for sequential, site-selective cross-coupling reactions. This predictable, regioselective reactivity is the most significant strategic advantage of this reagent, enabling the controlled and stepwise construction of highly substituted pyridine derivatives, a crucial capability in modern drug discovery.[2][3]

Physicochemical and Safety Profile

A clear understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Compound Properties

The key physicochemical properties of this compound are summarized below. This data is essential for calculating molar equivalents, understanding solubility, and planning purification strategies.

PropertyValueSource
CAS Number 25391-61-1[4][5][6][7]
Molecular Formula C₅H₂BrIN₂O₂[4]
Molecular Weight 328.89 g/mol [4]
Physical Form Solid[4]
SMILES String [O-]--INVALID-LINK--c1cnc(Br)c(I)c1[4]
InChI Key MWNBICGZLNMEBT-UHFFFAOYSA-N[4]
Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling.[4]

  • GHS Classification: Acute Toxicity, Oral (Category 3).[4]

  • Signal Word: Danger.[4]

  • Hazard Statement: H301 (Toxic if swallowed).[4]

  • Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[4]

Handling Protocol:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.[8]

The Core Synthetic Strategy: Regioselective Cross-Coupling

The primary utility of this compound lies in its capacity for sequential palladium-catalyzed cross-coupling reactions. The key to this strategy is the differential reactivity of the carbon-halogen bonds.

The Causality of Regioselectivity: In palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][9] The reactivity of halogens in this step follows the general trend: I > Br > Cl .[3] This is because the C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to cleavage by the palladium catalyst.

This reactivity difference allows for the selective functionalization of the C3-Iodo position under milder conditions, leaving the C2-Bromo position intact for a subsequent, different coupling reaction under more forcing conditions.

G start This compound step1_suzuki Suzuki Coupling (ArB(OH)₂) start->step1_suzuki Pd Catalyst, Base (Mild Conditions) step1_buchwald Buchwald-Hartwig (R₂NH) start->step1_buchwald Pd Catalyst, Base (Mild Conditions) step1_sonogashira Sonogashira (R-C≡CH) start->step1_sonogashira Pd/Cu Catalyst, Base (Mild Conditions) prod_suzuki 2-Bromo-3-aryl-5-nitropyridine step1_suzuki->prod_suzuki prod_buchwald 2-Bromo-3-(dialkylamino)-5-nitropyridine step1_buchwald->prod_buchwald prod_sonogashira 2-Bromo-3-alkynyl-5-nitropyridine step1_sonogashira->prod_sonogashira step2 Second Coupling (at C2-Br position) prod_suzuki->step2 More Forcing Conditions prod_buchwald->step2 More Forcing Conditions prod_sonogashira->step2 More Forcing Conditions final_prod Di-substituted Pyridine Product step2->final_prod

Caption: Sequential functionalization workflow for this compound.

Key Experimental Protocols

The following protocols are representative methodologies for leveraging the regioselective reactivity of this compound. These are designed as self-validating systems, incorporating in-process controls and standard purification techniques.

Protocol: Regioselective Suzuki-Miyaura Coupling at the C3-Iodo Position

The Suzuki reaction is a robust method for forming carbon-carbon bonds.[10][11] This protocol targets the more reactive C-I bond for arylation.

Objective: To synthesize a 2-Bromo-3-aryl-5-nitropyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv) or a more advanced ligand like SPhos.

  • Potassium carbonate (K₂CO₃) (3.0 equiv), aqueous solution (2M)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe, followed by the aqueous potassium carbonate solution. The base is essential for activating the boronic acid for transmetalation.[9][11]

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine. The organic layer contains the product.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-Bromo-3-aryl-5-nitropyridine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Ar-Pd(II)-I(L₂) A:f0->B:f0 R-I C Transmetalation Ar-Pd(II)-Ar'(L₂) B:f1->C:f0 Ar'B(OH)₂, Base D Reductive Elimination C:f1->D:f0 D:f0->A:f0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Regioselective Buchwald-Hartwig Amination at the C3-Iodo Position

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, widely used in pharmaceutical synthesis.[12][13]

Objective: To synthesize a 2-Bromo-3-(amino)-5-nitropyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • Xantphos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup (Glovebox): Due to the air-sensitivity of the catalyst, ligands, and base, it is best to weigh these reagents in an inert atmosphere glovebox. Add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Reagent Addition: Outside the glovebox, add this compound to the tube. Evacuate and backfill with an inert gas.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine coupling partner via syringe. Xantphos is a bulky, electron-rich ligand that facilitates both oxidative addition and the final reductive elimination step, which is often rate-limiting.[12]

  • Heating and Monitoring: Heat the reaction to 100-110 °C. Monitor for completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

  • Characterization: Confirm the structure via spectroscopic methods (NMR, MS).

Protocol: Regioselective Sonogashira Coupling at the C3-Iodo Position

The Sonogashira coupling is the method of choice for creating C(sp²)-C(sp) bonds, linking the pyridine ring to an alkyne.[14][15]

Objective: To synthesize a 2-Bromo-3-(alkynyl)-5-nitropyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) and THF, degassed

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add degassed THF and triethylamine. The triethylamine serves as both the base and a solvent. Then, add the terminal alkyne via syringe. The CuI co-catalyst is crucial for activating the alkyne.[16][17]

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within a few hours. Monitor by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Redissolve the crude product and wash with water to remove triethylamine salts. Dry the organic layer, concentrate, and purify by flash column chromatography.

  • Characterization: Confirm the structure via NMR and MS.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 1. Add solids (Substrate, PdCl₂(PPh₃)₂, CuI) to Schlenk flask setup2 2. Evacuate and backfill with Argon (3x) setup1->setup2 rxn1 3. Add degassed THF/Et₃N and terminal alkyne setup2->rxn1 rxn2 4. Stir at Room Temperature rxn1->rxn2 rxn3 5. Monitor by TLC rxn2->rxn3 workup1 6. Filter through Celite rxn3->workup1 workup2 7. Aqueous Wash workup1->workup2 workup3 8. Dry, Concentrate workup2->workup3 purify 9. Column Chromatography workup3->purify

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Bromo-3-iodo-5-nitropyridine, a halogenated and nitrated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to a notable absence of extensive experimental data in publicly accessible literature, this guide uniquely combines available chemical data with robust theoretical modeling to elucidate its structural and electronic characteristics. We will delve into the predicted geometry, spectroscopic signatures, and the underlying synthesis strategies, offering valuable insights for researchers engaged in the design and development of novel chemical entities. This document serves as a foundational resource, bridging the current information gap and paving the way for future empirical studies.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. Its nitrogen-containing heterocyclic structure imparts unique electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a privileged motif in drug discovery. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its biological activity and material properties.

This compound (CAS No. 25391-61-1) represents a particularly intriguing scaffold. The presence of three distinct substituents—a bromine atom, an iodine atom, and a nitro group—on the pyridine core creates a molecule with a complex electronic landscape and multiple potential sites for further chemical modification. The electron-withdrawing nature of the nitro group, combined with the steric and electronic influence of the two different halogens, suggests potential applications as an intermediate in the synthesis of complex organic molecules, including kinase inhibitors and other targeted therapeutics.

This guide aims to provide a detailed understanding of its molecular architecture, which is fundamental to predicting its reactivity, intermolecular interactions, and overall suitability for various applications.

Molecular Structure and Properties

Based on available supplier information, this compound is a solid at room temperature. Its fundamental chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 25391-61-1
Molecular Formula C₅H₂BrIN₂O₂
Molecular Weight 328.89 g/mol
InChI 1S/C5H2BrIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
SMILES [O-]--INVALID-LINK--c1cnc(Br)c(I)c1
Predicted Molecular Geometry

In the absence of experimental crystallographic data, the three-dimensional structure of this compound can be predicted using computational chemistry methods, such as Density Functional Theory (DFT). By performing geometry optimization calculations, we can obtain valuable information about bond lengths, bond angles, and dihedral angles. These calculations would be guided by established principles of molecular geometry and the known structures of related substituted pyridines.

A theoretical investigation, similar to the one performed on 2-Amino-3-bromo-5-nitropyridine, would provide a robust model of the molecule's geometry.[1][2]

Table of Predicted Bond Lengths and Angles (Illustrative)

ParameterPredicted Value
Bond Lengths (Å)
C2-Br~1.88
C3-I~2.09
C5-N(O₂)~1.47
N1-C2~1.34
C2-C3~1.40
C3-C4~1.39
C4-C5~1.38
C5-C6~1.39
C6-N1~1.33
Bond Angles (°) **
N1-C2-Br~117
Br-C2-C3~123
C2-C3-I~121
I-C3-C4~119
C4-C5-N(O₂)~118
Dihedral Angles (°) **
Br-C2-C3-I~0 (planar)
C4-C5-N(O₂)-O~0 (planar)

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

The pyridine ring is expected to be planar, with the substituents lying in the same plane. The bond lengths and angles will be influenced by the electronic effects of the bromine, iodine, and nitro groups. The strong electron-withdrawing nature of the nitro group will likely lead to a shortening of the adjacent C-C and C-N bonds within the ring.

Molecular Visualization

The predicted molecular structure of this compound can be visualized to better understand the spatial arrangement of its atoms.

Caption: Predicted 2D structure of this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C4 position will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent substituents.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon. The carbons bearing the bromine, iodine, and nitro groups (C2, C3, and C5) will show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • C=C and C=N stretching (in-ring): 1600-1400 cm⁻¹

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-Br and C-I stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (328.89 g/mol ). The isotopic pattern of this peak will be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio) and one iodine atom (monoisotopic at ¹²⁷I). Fragmentation patterns would likely involve the loss of the nitro group and the halogen atoms.

Synthesis and Reactivity

Proposed Synthesis Pathway

A plausible synthetic route to this compound would likely start from a readily available aminopyridine precursor. A potential pathway, adapted from the synthesis of related compounds, is outlined below.[3]

Synthesis_Pathway cluster_0 Synthesis of this compound 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Amino-3-bromo-5-nitropyridine 2-Amino-3-bromo-5-nitropyridine 2-Amino-5-nitropyridine->2-Amino-3-bromo-5-nitropyridine Bromination (e.g., NBS) 2-Bromo-3-diazo-5-nitropyridine salt 2-Bromo-3-diazo-5-nitropyridine salt 2-Amino-3-bromo-5-nitropyridine->2-Bromo-3-diazo-5-nitropyridine salt Diazotization (NaNO₂, H⁺) This compound This compound 2-Bromo-3-diazo-5-nitropyridine salt->this compound Sandmeyer Reaction (KI)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol (Hypothetical):

  • Bromination: 2-Amino-5-nitropyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent to introduce the bromine atom at the 3-position, yielding 2-amino-3-bromo-5-nitropyridine.

  • Diazotization: The resulting 2-amino-3-bromo-5-nitropyridine is then subjected to diazotization using sodium nitrite in the presence of a strong acid (e.g., H₂SO₄) at low temperatures to form the corresponding diazonium salt.

  • Iodination (Sandmeyer Reaction): The diazonium salt is subsequently treated with a solution of potassium iodide (KI) to replace the diazonium group with an iodine atom, affording the final product, this compound.

Causality behind Experimental Choices:

  • The use of NBS for bromination is a common and effective method for the regioselective bromination of activated aromatic rings.

  • Diazotization followed by a Sandmeyer-type reaction is a classic and reliable method for introducing a variety of substituents, including halogens, onto an aromatic ring via an amino precursor. The choice of KI provides the iodide nucleophile for the substitution.

Predicted Reactivity

The presence of multiple functional groups on the pyridine ring suggests a rich and varied reactivity profile for this compound.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bromine and iodine atoms are potential leaving groups, allowing for the introduction of other functional groups at the C2 and C3 positions.

  • Cross-Coupling Reactions: The C-Br and C-I bonds are amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C and C-heteroatom bonds. This makes this compound a valuable building block for the synthesis of more complex molecules.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a handle for introducing a wide range of substituents at the C5 position.

Applications in Drug Development and Materials Science

The unique substitution pattern of this compound makes it a promising scaffold for the development of novel compounds with potential applications in:

  • Medicinal Chemistry: As an intermediate for the synthesis of kinase inhibitors, antivirals, and other biologically active molecules. The ability to selectively functionalize the different positions of the pyridine ring allows for the creation of diverse chemical libraries for high-throughput screening.

  • Materials Science: As a building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the substituted pyridine ring can be tailored to achieve desired material characteristics.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. While experimental data on its molecular structure is currently scarce, this technical guide has provided a comprehensive overview based on theoretical predictions and comparisons with related compounds. The proposed structural features, spectroscopic signatures, and synthetic pathways offer a solid foundation for future research.

To further advance our understanding of this intriguing molecule, the following experimental work is highly recommended:

  • Single-crystal X-ray diffraction analysis to definitively determine its three-dimensional structure.

  • Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to validate the predicted data.

  • Exploration of its reactivity in various chemical transformations to fully exploit its potential as a synthetic intermediate.

Such studies will undoubtedly unlock the full potential of this compound and pave the way for its application in the development of next-generation pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectral data for 2-Bromo-3-iodo-5-nitropyridine, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide emphasizes the principles behind spectral interpretation and provides robust experimental protocols for data acquisition and validation.

Introduction

This compound is a highly functionalized heterocyclic compound. Its unique substitution pattern, featuring both electron-withdrawing (nitro) and halogen (bromo, iodo) groups, makes it a valuable building block in organic synthesis. Understanding its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide will provide a detailed predictive analysis of its spectral data, grounded in established spectroscopic principles and data from analogous compounds.

Molecular Structure and Predicted Spectral Overview

The structure of this compound (C₅H₂BrIN₂O₂) presents a fascinating case for spectroscopic analysis. The pyridine ring is substituted with a bromine atom at the 2-position, an iodine atom at the 3-position, and a nitro group at the 5-position. This arrangement leaves two protons on the aromatic ring, which are key to elucidating the structure via NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituted pyridines and the known effects of electron-withdrawing and halogen substituents.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The electron-withdrawing nitro group will significantly deshield these protons, shifting their signals downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.5 - 9.0Doublet~2-3H-6
~9.2 - 9.7Doublet~2-3H-4

Rationale behind Assignments:

  • Chemical Shifts: The nitro group at the 5-position strongly withdraws electron density from the ring, particularly affecting the ortho (H-4 and H-6) positions. This results in significant downfield shifts. The proton at the 4-position (H-4) is expected to be further downfield than H-6 due to the combined electron-withdrawing effects of the adjacent nitro group and the nitrogen atom in the ring.

  • Multiplicity and Coupling: The two protons, H-4 and H-6, are meta to each other, which typically results in a small coupling constant (⁴JHH) of around 2-3 Hz. This will give rise to two doublets.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show five signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~110 - 120C-3The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect".
~125 - 135C-4This protonated carbon will be deshielded by the adjacent nitro group.
~140 - 150C-5The carbon attached to the nitro group will be strongly deshielded.
~145 - 155C-2The carbon bearing the bromine atom will be deshielded.
~150 - 160C-6This protonated carbon is adjacent to the ring nitrogen and will be deshielded.
Advanced NMR Experiments for Definitive Assignment

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

Caption: Logical workflow for structure elucidation using 2D NMR.[1]

  • COSY (Correlation Spectroscopy): A COSY experiment will show a cross-peak between the signals of H-4 and H-6, confirming their meta-relationship.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal to the carbon to which it is directly attached, allowing for the definitive assignment of C-4 and C-6.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assigning the quaternary carbons (C-2, C-3, and C-5).[1] Correlations between H-4 and C-2, C-3, C-5, and C-6, as well as correlations between H-6 and C-2, C-4, and C-5, will allow for the complete and unambiguous assignment of the carbon skeleton.[1]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass the entire aromatic region and any potential impurities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. Optimize acquisition parameters (e.g., number of increments, relaxation delays) based on the sample concentration and spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the nitro group and the aromatic ring.

Predicted Frequency Range (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H stretch
1600 - 1585MediumC=C stretching (in-ring)
1550 - 1475StrongAsymmetric N-O stretch of the nitro group[2][3]
1500 - 1400MediumC=C stretching (in-ring)
1360 - 1290StrongSymmetric N-O stretch of the nitro group[2][3]
900 - 675StrongC-H out-of-plane bending ("oop")
690 - 515Medium-StrongC-Br stretch[4]
~500Medium-StrongC-I stretch

Rationale behind Assignments:

  • Nitro Group: The most characteristic feature will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[2][3]

  • Aromatic Ring: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The in-ring C=C stretching vibrations will give rise to bands in the 1600-1400 cm⁻¹ region. Strong out-of-plane C-H bending bands are also expected.[4]

  • Halogen-Carbon Bonds: The C-Br and C-I stretching vibrations occur in the fingerprint region at lower wavenumbers.[4] The C-Br stretch is typically found in the 690-515 cm⁻¹ range, while the C-I stretch is expected at even lower frequencies.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final IR spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed, although it may be of low intensity due to the lability of the C-I and C-NO₂ bonds. The molecular weight of this compound is 328.89 g/mol . The isotopic pattern of the molecular ion will be complex due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic).

  • Major Fragmentation Pathways: Fragmentation is likely to proceed through the loss of the substituents.

m/zPredicted FragmentFragmentation Pathway
283[M - NO₂]⁺Loss of a nitro radical
202[M - I]⁺Loss of an iodine radical
126[M - I - Br]⁺Subsequent loss of a bromine radical
76[C₅H₂N]⁺Loss of all substituents

digraph "Fragmentation_Pathway" {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[C₅H₂BrIN₂O₂]⁺\n(m/z = 329)"]; M_minus_NO2 [label="[C₅H₂BrIN]⁺\n(m/z = 283)"]; M_minus_I [label="[C₅H₂BrN₂O₂]⁺\n(m/z = 202)"]; M_minus_I_minus_Br [label="[C₅H₂N₂O₂]⁺\n(m/z = 126)"]; Final_Fragment [label="[C₅H₂N]⁺\n(m/z = 76)"];

M -> M_minus_NO2 [label="- NO₂"]; M -> M_minus_I [label="- I"]; M_minus_I -> M_minus_I_minus_Br [label="- Br"]; M_minus_I_minus_Br -> Final_Fragment [label="- NO₂"]; }

Caption: Predicted major fragmentation pathways for this compound.

Rationale for Fragmentation:

The fragmentation of halogenated and nitro-aromatic compounds in mass spectrometry often involves the loss of radicals corresponding to the substituents.[5] The C-I bond is the weakest, making the loss of an iodine radical a likely initial fragmentation step. The loss of the nitro group is also a common pathway for nitroaromatic compounds. Subsequent loss of the remaining substituents can lead to the pyridine cation.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-400) to detect the molecular ion and all significant fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and its isotopic pattern, as well as the major fragment ions, to confirm the structure.

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach. While direct experimental data is not widely available, a robust prediction of its NMR, IR, and MS spectra can be made based on established principles and data from analogous compounds. This guide provides the foundational knowledge for researchers to identify, characterize, and utilize this important chemical intermediate with confidence. The provided protocols offer a standardized methodology for acquiring high-quality spectral data, ensuring the integrity and reproducibility of experimental results.

References

solubility of 2-Bromo-3-iodo-5-nitropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-3-iodo-5-nitropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical, field-proven methodologies. It is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the solubility characteristics of this compound. The guide details the principles of "like dissolves like," the impact of solvent polarity, and hydrogen bonding. A robust, step-by-step experimental protocol for determining equilibrium solubility is provided, complete with a framework for data analysis and interpretation.

Introduction: The Critical Role of Solubility

This compound is a halogenated nitro-substituted pyridine derivative.[1][2][3][4] Its complex structure, featuring a polar nitro group and lipophilic bromo and iodo substituents, suggests a nuanced solubility profile across various organic solvents. Understanding this profile is paramount for its effective use in synthesis, purification (e.g., crystallization), and formulation. Solubility dictates the choice of reaction media, influences reaction rates, and is a critical parameter in developing viable drug delivery systems. This guide will equip the researcher with the foundational knowledge and practical skills to systematically evaluate the solubility of this and similar compounds.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[5] When a solid compound is introduced into a solvent, molecules at the surface of the solid begin to dissolve into the solvent, while dissolved solute molecules can also redeposit onto the solid surface. When the rates of dissolution and precipitation become equal, the solution is said to be saturated, and a dynamic equilibrium is established.[5] The concentration of the solute in a saturated solution at a given temperature is its solubility.

The adage "like dissolves like" is a useful qualitative predictor of solubility.[6] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[7] Polar solvents, characterized by a high dielectric constant and a large dipole moment, are more likely to dissolve polar solutes. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes.[7] this compound possesses both polar (nitro group, pyridine nitrogen) and nonpolar (halogens, aromatic ring) features, suggesting it will exhibit a range of solubilities in solvents of varying polarities.

  • Hydrogen Bonding: The ability of a solvent or solute to act as a hydrogen bond donor or acceptor significantly impacts solubility.[8][9] Solvents that can form hydrogen bonds (e.g., alcohols) can enhance the solubility of compounds containing hydrogen bond acceptors (like the nitro group and pyridine nitrogen in our target molecule).

  • Molecular Size and Shape: In general, for a homologous series of compounds, as the molecular weight and size increase, solubility tends to decrease due to stronger intermolecular forces within the solid crystal lattice.

Characterizing the Solute and Solvents

A systematic approach to predicting solubility begins with understanding the properties of the solute and the potential solvents.

3.1. Properties of this compound

  • Chemical Formula: C₅H₂BrIN₂O₂[1][10]

  • Physical Form: Solid[1][10]

  • Key Structural Features:

    • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom.

    • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

    • Bromo (-Br) and Iodo (-I) Substituents: Halogens that increase molecular weight and lipophilicity.

Based on its structure, this compound can be classified as a moderately polar compound. The presence of the nitro group and the pyridine nitrogen introduces polarity, while the halogen atoms and the aromatic ring contribute to its nonpolar character.

3.2. Properties of Common Organic Solvents

The choice of solvents for solubility screening should cover a range of polarities and hydrogen bonding capabilities. Below is a table of representative organic solvents with their relevant properties.

SolventPolarity IndexDielectric Constant (at 20°C or 25°C)Hydrogen Bonding
Hexane0.11.88Non-polar aprotic
Toluene2.42.38Non-polar aprotic
Diethyl Ether2.84.33Polar aprotic (H-bond acceptor)
Dichloromethane3.18.93Polar aprotic
Ethyl Acetate4.46.02Polar aprotic (H-bond acceptor)
Acetone5.120.7Polar aprotic (H-bond acceptor)
Isopropyl Alcohol3.919.92Polar protic (H-bond donor & acceptor)
Ethanol4.324.55Polar protic (H-bond donor & acceptor)
Methanol5.132.70Polar protic (H-bond donor & acceptor)
Acetonitrile5.837.5Polar aprotic
Dimethyl Sulfoxide (DMSO)7.246.68Polar aprotic (H-bond acceptor)
N,N-Dimethylformamide (DMF)6.436.71Polar aprotic (H-bond acceptor)

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[11]

4.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringes and syringe filters (0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to a vial B Add a known volume of the chosen organic solvent A->B C Seal the vial and place on a shaker B->C D Equilibrate at a constant temperature (e.g., 24-48 hours) C->D E Allow the solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot through a 0.22 µm syringe filter F->G H Dilute the filtrate to a known volume G->H I Analyze the concentration using HPLC or UV-Vis H->I

Caption: Workflow for Equilibrium Solubility Determination.

4.3. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound. An amount that ensures undissolved solid remains at the end of the experiment is crucial.

    • Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use magnetic stirrers.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[12] It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis (using HPLC as an example):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the peak area (from HPLC analysis) versus the concentration of the standard solutions.

    • Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

4.4. Self-Validating System and Trustworthiness

  • Visual Confirmation: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved.

  • Time to Equilibrium: To ensure true equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reliability of the results and to calculate the standard deviation.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Example Data)

SolventSolubility (mg/mL)Solubility (mol/L)
Hexane[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
DMSO[Experimental Value][Calculated Value]

Interpreting the Results:

The obtained solubility data should be analyzed in the context of the solvent properties. It is expected that the solubility of this compound will be higher in more polar solvents like DMSO, DMF, and acetone, which can effectively solvate the polar nitro group and the pyridine ring. Solvents capable of hydrogen bonding, such as methanol and ethanol, may also show good solvating power. Conversely, the solubility is anticipated to be lower in nonpolar solvents like hexane.

G cluster_solute This compound cluster_solvents Organic Solvents Solute Polar Groups (-NO2, Pyridine N) Nonpolar Groups (-Br, -I, Ring) Polar High Polarity (e.g., DMSO, Acetone) Solute->Polar Strong Solute-Solvent Interactions (High Solubility) Nonpolar Low Polarity (e.g., Hexane, Toluene) Solute->Nonpolar Weak Solute-Solvent Interactions (Low Solubility)

References

A Technical Guide to the Regioselective Functionalization of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic construction of complex molecular architectures is paramount. Polysubstituted N-heterocycles, with the pyridine scaffold at the forefront, represent a class of compounds with immense biological and industrial significance.[1] The ability to precisely and selectively introduce various functional groups onto these rings is a key challenge that dictates the efficiency of discovery and development pipelines. This guide focuses on a particularly versatile building block: 2-bromo-3-iodo-5-nitropyridine. We will explore the fundamental principles governing its reactivity and provide a technical framework for its use in sequential, regioselective cross-coupling reactions, empowering researchers to leverage its unique chemical properties for the synthesis of novel compounds.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is not arbitrary; it is a direct consequence of its distinct electronic and structural features. The interplay between the pyridine ring, the powerful electron-withdrawing nitro group, and the two different halogen substituents creates a predictable hierarchy of reactivity that can be exploited with high fidelity.

The Electronic Landscape

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a nitro group at the C-5 position dramatically amplifies this effect. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, and its presence significantly lowers the electron density of the entire aromatic system.[2][3] This profound electronic influence has two major consequences:

  • Activation towards Nucleophilic Attack: The electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a pathway that can be complementary to the more common transition-metal-catalyzed methods.[4]

  • Facilitation of Oxidative Addition: The lowered electron density at the carbon centers facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles.

The Carbon-Halogen Bond Reactivity Hierarchy

The cornerstone of regioselective synthesis with this substrate is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is well-established: I > Br > Cl > F .[5][6]

This trend is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-I bond is significantly weaker (lower BDE) than the C-Br bond. Consequently, the C-I bond undergoes oxidative addition to a low-valent palladium(0) catalyst much more readily and under milder conditions than the C-Br bond.[7][8] This intrinsic difference in reactivity is the key that unlocks the ability to perform sequential functionalization, first at the C-3 (iodo) position and subsequently at the C-2 (bromo) position.[9]

Caption: Reactivity hierarchy of substituents on the pyridine ring.

Phase I: Selective Functionalization at the C-3 (Iodo) Position

Harnessing the greater lability of the C-I bond, the first synthetic operation is almost exclusively directed at the C-3 position. This is achieved by employing mild reaction conditions that provide enough energy to activate the C-I bond but are insufficient to cleave the more robust C-Br bond.[6]

Key palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose. Below are protocols and conditions for three of the most powerful and widely used transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between the pyridine C-3 position and a wide variety of aryl, heteroaryl, vinyl, or alkyl groups supplied as boronic acids or esters.[10][11][12]

Table 1: Typical Conditions for Selective Suzuki-Miyaura Coupling at C-3

Component Example Reagents Molar Ratio (vs. Substrate) Purpose
Substrate This compound 1.0 eq Electrophile
Coupling Partner Phenylboronic acid 1.1 - 1.2 eq Nucleophile Source
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf) 0.01 - 0.05 eq (1-5 mol%) Catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄ 2.0 - 3.0 eq Activates boronic acid
Solvent Dioxane/H₂O, Toluene/H₂O, DMF - Reaction Medium

| Temperature | 60 - 90 °C | - | Thermal Energy |

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The typical concentration is 0.1 M with respect to the substrate.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-bromo-3-aryl-5-nitropyridine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing terminal alkynes, creating valuable C(sp²)-C(sp) bonds.[13][14] This reaction typically requires a copper(I) co-catalyst.

Table 2: Typical Conditions for Selective Sonogashira Coupling at C-3

Component Example Reagents Molar Ratio (vs. Substrate) Purpose
Substrate This compound 1.0 eq Electrophile
Coupling Partner Phenylacetylene 1.2 - 1.5 eq Nucleophile
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ 0.02 - 0.05 eq (2-5 mol%) Catalyst
Cu Co-catalyst CuI 0.04 - 0.10 eq (4-10 mol%) Co-catalyst
Base Triethylamine (Et₃N), Diisopropylamine 2.0 - 4.0 eq (can be solvent) Base & Solvent
Solvent THF, DMF - Reaction Medium

| Temperature | Room Temperature - 60 °C | - | Thermal Energy |

Experimental Protocol: Selective Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.025 eq), and the copper(I) iodide co-catalyst (0.05 eq).

  • Solvent and Reagents: Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring & Workup: Monitor the reaction as described previously. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.[15][16]

Buchwald-Hartwig Amination: Forming C-N Bonds

For the synthesis of arylamines, a critical moiety in pharmaceuticals, the Buchwald-Hartwig amination is the reaction of choice.[17][18] It requires a specialized phosphine ligand to facilitate the C-N bond-forming reductive elimination step.[19]

Table 3: Typical Conditions for Selective Buchwald-Hartwig Amination at C-3

Component Example Reagents Molar Ratio (vs. Substrate) Purpose
Substrate This compound 1.0 eq Electrophile
Coupling Partner Morpholine, Aniline 1.2 - 1.5 eq Nucleophile
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂ 0.01 - 0.04 eq (1-4 mol%) Catalyst Source
Ligand XPhos, SPhos, BINAP 0.02 - 0.08 eq (2-8 mol%) Stabilizes Pd, facilitates cycle
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ 1.5 - 2.5 eq Deprotonates amine
Solvent Toluene, Dioxane - Reaction Medium

| Temperature | 80 - 110 °C | - | Thermal Energy |

G A 2-Bromo-3-iodo- 5-nitropyridine C Selective Coupling at C-3 (Iodo) A->C B Pd(0) Catalyst + Reagent (e.g., R-B(OH)2) B->C D 2-Bromo-3-substituted- 5-nitropyridine C->D Mild Conditions (e.g., 80°C)

Caption: Sequential functionalization workflow.

Mechanistic Causality: The Role of Oxidative Addition

The entire principle of this selective methodology hinges on the kinetics of the first, and often rate-determining, step of the palladium catalytic cycle: oxidative addition . [12]

G A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Fast for C-I Slow for C-Br C Ar-Pd(II)-X Complex B->C D Transmetalation C->D E Ar-Pd(II)-R Complex D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G H Ar-X (Substrate) H->B I R-M (Reagent) I->D

Caption: The Palladium cross-coupling catalytic cycle.

In this step, the Pd(0) catalyst inserts itself into the carbon-halogen bond. The activation energy for this process is significantly lower for the C-I bond than for the C-Br bond. By carefully controlling the reaction temperature, we provide sufficient thermal energy to overcome the activation barrier for C-I insertion while remaining below the threshold required for efficient C-Br insertion. This kinetic differentiation is the fundamental reason why selective functionalization is not only possible but highly efficient.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. Its utility is rooted in the predictable and exploitable difference in reactivity between the carbon-iodine and carbon-bromine bonds. By carefully selecting reaction conditions—particularly catalyst, ligand, and temperature—chemists can achieve high regioselectivity, first functionalizing the C-3 position via its iodo substituent under mild conditions, followed by a second, distinct functionalization at the C-2 position under more forcing conditions. This step-wise approach provides a robust and flexible platform for creating diverse molecular libraries, making it an invaluable tool for researchers in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Bromo-3-iodo-5-nitropyridine: Commercial Availability, Strategic Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic chemical intermediate, 2-Bromo-3-iodo-5-nitropyridine. We will delve into its commercial availability, explore its critical role in synthetic chemistry, and provide actionable experimental protocols. The unique trifecta of functionalities—a reactive iodine, a less reactive bromine, and an electron-withdrawing nitro group on a pyridine scaffold—makes this compound a highly valuable and versatile building block for accessing novel chemical space.

Executive Summary: The Strategic Value of this compound

This compound is a specialized heterocyclic compound prized for its differentiated reactivity. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for highly selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions. This inherent reactivity bias is the cornerstone of its utility, enabling chemists to introduce two different substituents at the C3 and C2 positions with high regiocontrol. The electron-withdrawing nitro group further activates the pyridine ring, influencing the reactivity of the halogen atoms and providing a handle for further transformations, such as reduction to an amino group. This combination of features makes it an invaluable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and materials science.[1][2][3][4]

Physicochemical Properties & Specifications

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

PropertyValueSource
CAS Number 148849-67-6PubChem[5]
Molecular Formula C₅H₂BrIN₂O₂Georganics[6]
Molecular Weight 359.89 g/mol Georganics[6]
Appearance Typically a yellow to brown solidN/A
Purity Commonly available at ≥97%BLDpharm[7]
Solubility Soluble in common organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)Pipzine Chemicals[2]

Commercial Availability and Procurement

This compound is not a bulk commodity chemical but is readily available from specialized chemical suppliers catering to the research and development sector. It is typically offered in quantities ranging from milligrams to multi-kilogram batches, suitable for laboratory-scale synthesis up to pilot-plant production.

Key Commercial Suppliers:

SupplierTypical Purity/GradesScaleNotes
Georganics High Purity (≥97%)Milligrams to multi-kilogramOffers various batch sizes for research, pilot, and production scales.[6]
BLDpharm ≥98%Research to BulkAn established supplier of research chemicals with global distribution.[7]
Matrix Scientific Catalog ItemResearch quantitiesKnown for a vast catalog and ability to source or custom synthesize compounds.[8]
Chem-Impex Research GradeResearch quantitiesProvides intermediates for pharmaceutical and materials science research.[1]

Disclaimer: This is not an exhaustive list, and availability and pricing should be confirmed directly with suppliers.

When procuring this reagent, it is crucial to request and review the Certificate of Analysis (CoA) to confirm its identity and purity, as verified by techniques such as ¹H NMR and LC-MS.

Synthetic Utility & Strategic Applications

The primary application of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. This allows for the controlled and predictable construction of highly substituted pyridine derivatives, which are privileged scaffolds in medicinal chemistry.[3]

The Principle of Site-Selectivity

The differential reactivity of the C-I and C-Br bonds is the key to the synthetic utility of this molecule. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it significantly more susceptible to oxidative addition.[9] This allows for a coupling reaction to occur selectively at the C3 position (iodine) while leaving the C2 position (bromine) intact for a subsequent, different coupling reaction under more forcing conditions.

This hierarchical reactivity is a powerful tool for molecular diversification, enabling the synthesis of a library of compounds from a single, versatile starting material.[9]

Workflow for Sequential Cross-Coupling

The following diagram illustrates the logical workflow for the stepwise functionalization of this compound.

G cluster_0 Step 1: C3-Functionalization (Iodine) cluster_1 Step 2: C2-Functionalization (Bromine) A 2-Bromo-3-iodo- 5-nitropyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base, Solvent Mild Conditions (RT to 60°C) A->C B Organometallic Reagent 1 (e.g., Boronic Acid) B->C D 2-Bromo-3-(R1)- 5-nitropyridine C->D Selective Suzuki Coupling at C-I F Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI, Base, Solvent Higher Temp (>80°C) D->F E Organometallic Reagent 2 (e.g., Alkyne) E->F G 2-(R2)-3-(R1)- 5-nitropyridine (Final Product) F->G Sonogashira Coupling at C-Br

Caption: Sequential cross-coupling workflow.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol describes a representative procedure for the selective functionalization at the C3 position, leveraging the higher reactivity of the iodo-substituent.

Objective: To synthesize 2-Bromo-3-(4-methoxyphenyl)-5-nitropyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

  • Reagent Addition: Add Sodium Carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-3-(4-methoxyphenyl)-5-nitropyridine.

    • Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The retention of the bromine atom can be confirmed by the characteristic isotopic pattern in the mass spectrum.

Safety and Handling

Halogenated nitropyridines should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

This compound is a powerful and commercially accessible building block for synthetic chemists. Its well-defined and predictable site-selectivity in cross-coupling reactions provides a reliable and efficient pathway for the synthesis of complex, highly substituted pyridine cores. This guide provides the foundational knowledge for researchers to procure, handle, and strategically employ this reagent to accelerate discovery in drug development and materials science.

References

An In-Depth Technical Guide on the Safety and Handling of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Risk Assessment: A Multi-faceted Analysis

A thorough comprehension of the inherent hazards of 2-bromo-3-iodo-5-nitropyridine is fundamental to its safe utilization. The risk profile of this compound is a composite of its constituent functional groups: the pyridine ring, the halogen substituents (bromine and iodine), and the nitro group.

Toxicological Assessment

While a comprehensive toxicological profile for this compound is not extensively documented in publicly accessible literature, a reliable hazard assessment can be extrapolated from its structural analogues and the known properties of halogenated nitroaromatic compounds.

  • Acute Toxicity : This compound is classified as acutely toxic if swallowed[1]. Analogous compounds are known irritants to the skin, eyes, and respiratory system[2][3]. Direct contact must be rigorously avoided.

  • Primary Routes of Exposure :

    • Ingestion : Accidental ingestion poses a significant danger and can lead to severe toxic effects.

    • Inhalation : Inhalation of dust or aerosols can cause respiratory irritation[2][3].

    • Dermal Contact : The compound can be absorbed through the skin, potentially causing irritation[2][3].

    • Ocular Contact : Direct contact with the eyes can result in serious irritation[2][3].

Physicochemical Hazards
  • Reactivity : The presence of a nitro group suggests potential reactivity, particularly at elevated temperatures or in the presence of strong reducing agents. The carbon-halogen bonds are susceptible to various chemical transformations, some of which could be energetic. It is incompatible with strong oxidizing agents[4][5].

  • Stability : The compound is generally stable under standard laboratory conditions. However, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place[6].

  • Hazardous Decomposition : In the event of a fire, thermal decomposition can lead to the release of hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides[2][4].

The Cornerstone of Safe Laboratory Practice: Engineering Controls and Personal Protective Equipment (PPE)

A multi-tiered safety strategy that integrates robust engineering controls with appropriate personal protective equipment is imperative for minimizing exposure.

Engineering Controls: The Primary Defense

All procedures involving this compound should be performed in a controlled environment.

  • Chemical Fume Hood : All weighing, transfers, and reaction setups with the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust and vapors[6][7].

  • Ventilation : The laboratory should be equipped with adequate general ventilation to dilute any potential fugitive emissions[6][8].

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be informed by a detailed risk assessment of the specific experimental procedures.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended for extensive handling.Provides a crucial barrier against dermal absorption. Regularly inspect gloves for any signs of degradation[6][7].
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a heightened risk of splashes.Protects the eyes from direct contact with the solid or solutions, which can cause serious irritation[2][9].
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination[7].
Respiratory Protection Generally not required when working within a fume hood. For large quantities or potential aerosolization outside a hood, a NIOSH-approved respirator is necessary.Offers protection against inhalation, although engineering controls are the primary means of exposure prevention[10].

Standard Operating Procedures: From Benchtop to Disposal

Adherence to meticulously planned protocols is essential for ensuring both experimental integrity and personnel safety.

Experimental Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure start Start: Acquire this compound risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe engineering Verify Fume Hood Operation ppe->engineering weigh Weigh Solid Compound engineering->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react workup Reaction Work-up & Purification react->workup waste Segregate & Dispose of Halogenated Waste workup->waste decon Decontaminate Glassware & Work Area waste->decon end End: Procedure Complete decon->end

Caption: Safe handling workflow for this compound.

Protocol for Weighing and Transfer
  • Preparation : Ensure the fume hood is operational and the workspace is clean.

  • PPE : Don all required PPE as detailed in the table above.

  • Handling : Conduct all manipulations of the solid compound within the certified chemical fume hood to minimize dust inhalation[6][7].

  • Transfer : Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

  • Closure : Tightly seal the source container immediately after use.

  • Post-Handling : Clean any contaminated surfaces and equipment. Wash hands thoroughly with soap and water after handling, even if gloves were worn[2][7].

Spill Response Protocol
  • Evacuate : If the spill is large or there is a risk of airborne dust, evacuate the immediate area.

  • Alert : Inform your supervisor and colleagues.

  • Containment : For small spills, cover with a non-combustible absorbent material like sand or vermiculite.

  • Clean-up : Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container[3].

  • Decontamination : Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Storage and Waste Management: Ensuring a Safe and Compliant Laboratory

Proper storage and disposal are critical components of the chemical lifecycle and are essential for laboratory safety and environmental protection.

Storage Guidelines
  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area[6].

  • Incompatibilities : Segregate from incompatible materials, particularly strong oxidizing agents, strong acids, and reducing agents[4][5].

  • Labeling : Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Segregation : It is crucial to segregate halogenated organic waste from non-halogenated streams to facilitate proper disposal[5][11].

  • Containerization : Collect all waste, including contaminated PPE, in a dedicated, properly labeled, and sealed hazardous waste container[11].

  • Disposal : Adhere to your institution's and local regulations for the disposal of hazardous chemical waste. Never discharge chemical waste into drains or regular trash[6][11].

Conclusion: Cultivating a Proactive Safety Culture

The responsible and safe use of this compound in a research and development environment is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling procedures, researchers can confidently and safely harness the synthetic potential of this valuable compound. A proactive and vigilant approach to safety is not merely a regulatory requirement but a fundamental pillar of scientific excellence and professional responsibility.

References

Methodological & Application

Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling with 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[3] Among the vast array of valuable scaffolds, substituted pyridines are of paramount importance, forming the core of numerous FDA-approved drugs and advanced materials.[4]

This guide focuses on a particularly valuable and challenging substrate: 2-Bromo-3-iodo-5-nitropyridine . Its structure presents a unique synthetic opportunity. The presence of two different halogens at distinct positions, combined with the strong electron-withdrawing nitro group, allows for highly selective, sequential functionalization. Mastering the regioselective coupling of this substrate unlocks a direct route to complex, electronically-defined pyridine derivatives, which are otherwise challenging to access. This application note provides a detailed mechanistic rationale and a field-proven protocol for achieving highly regioselective Suzuki-Miyaura coupling at the C-3 (iodo) position, preserving the C-2 (bromo) position for subsequent transformations.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The success of a selective coupling on a dihalogenated substrate is dictated by the differential reactivity of the carbon-halogen bonds. In the Suzuki-Miyaura catalytic cycle, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] The efficiency of this step is inversely related to the carbon-halogen bond dissociation energy.

For aryl halides, the established reactivity trend is:

C–I > C–Br > C–Cl [6][7]

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst.[8] By carefully controlling the reaction conditions—particularly temperature and catalyst activity—it is possible to selectively activate the C-I bond while the more robust C-Br bond remains untouched.[7]

The presence of the electron-withdrawing 5-nitro group further influences the electronic landscape of the pyridine ring. It enhances the electrophilicity of the carbon centers, which generally facilitates oxidative addition.[9] While this electronic effect applies to the entire ring, the intrinsic difference in bond strength between C-I and C-Br remains the dominant factor governing the site of initial reaction under controlled conditions.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key is to select conditions that favor the first step occurring exclusively at the most reactive site.

  • Oxidative Addition: The active Pd(0) species, typically coordinated to phosphine ligands, selectively inserts into the weaker C-I bond of this compound to form a square planar Pd(II) complex. This is the selectivity-determining step.[1][5]

  • Transmetalation: The organoboronic acid, activated by a base, forms a boronate species. This species then transfers its organic group (Ar') to the Pd(II) center, displacing the iodide and forming a new Pd(II)-Ar' complex.[5][10]

  • Reductive Elimination: The two organic groups (the pyridine and Ar') on the Pd(II) center couple and are eliminated from the metal center, forming the desired C-C bond in the product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][5]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)L₂ (Active Catalyst) pdiia Oxidative Addition (Regioselective) pd0->pdiia Ar-I pdii_complex Ar-Pd(II)L₂(I) (Ar = 2-Br-5-NO₂-Pyridin-3-yl) pdiia->pdii_complex transmetalation Transmetalation pdii_complex->transmetalation Ar'B(OH)₂ Base pdii_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pdii_aryl_complex reductive_elim Reductive Elimination pdii_aryl_complex->reductive_elim reductive_elim->pd0 Product (Ar-Ar') product 2-Bromo-3-aryl- 5-nitropyridine reductive_elim->product reactant1 2-Bromo-3-iodo- 5-nitropyridine reactant1->pdiia reactant2 Arylboronic Acid Ar'B(OH)₂ reactant2->transmetalation

Suzuki-Miyaura catalytic cycle for selective C-I coupling.

Experimental Protocol: Selective Coupling at the C-3 Position

Objective: To synthesize 2-Bromo-3-aryl-5-nitropyridine via a regioselective Suzuki-Miyaura coupling at the C-3 (iodo) position of this compound.

Materials and Reagents
Reagent/MaterialPurposeTypical AmountNotes
This compoundStarting Material1.0 equivLimiting reagent.
Arylboronic AcidCoupling Partner1.2 - 1.5 equivA slight excess ensures complete reaction.
PdCl₂(dppf) or Pd(PPh₃)₄Palladium Catalyst2 - 5 mol%PdCl₂(dppf) is often robust and effective.[6]
Cesium Carbonate (Cs₂CO₃)Base2.0 - 3.0 equivA strong, non-nucleophilic base is often preferred.[6]
1,4-Dioxane or DMFSolvent0.1 - 0.2 MMust be anhydrous and degassed.
Schlenk flask / Microwave vialReaction Vessel-Must be flame- or oven-dried before use.
Magnetic Stirrer & Stir BarAgitation--
Inert Gas (Argon or Nitrogen)Atmosphere-Essential to prevent catalyst oxidation.
Catalyst System Rationale
  • Palladium Source: While various Pd(0) and Pd(II) sources can be used, a pre-catalyst like PdCl₂(dppf) is highly recommended. It offers excellent air stability and is readily reduced in situ to the active Pd(0) species, ensuring reproducibility. For more sensitive substrates, Pd(PPh₃)₄ is a classic choice that can be used directly.[11][12]

  • Ligand: In PdCl₂(dppf), the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is integrated. Its bite angle and electron-donating properties stabilize the palladium center and promote the key steps of the catalytic cycle. If using a ligand-free source like Pd(OAc)₂, an electron-rich, bulky phosphine ligand like SPhos is often required to facilitate the challenging oxidative addition step on electron-deficient pyridines.[11]

  • Base: Cesium carbonate (Cs₂CO₃) is often superior for challenging couplings. Its high solubility in organic solvents and strong basicity effectively promote the formation of the reactive boronate species required for transmetalation.[6] Potassium phosphate (K₃PO₄) is another excellent alternative.[13]

  • Solvent: A polar aprotic solvent like 1,4-Dioxane or DMF is ideal. It effectively dissolves the organic substrates, the palladium complex, and the base, creating a homogeneous reaction environment. The addition of a small amount of water can sometimes accelerate the reaction but should be used judiciously to avoid protodeborylation.[13]

Step-by-Step Experimental Procedure

Workflow start Start: Oven-Dried Schlenk Flask add_solids 1. Add Solids: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., Cs₂CO₃, 2.0 eq) - Catalyst (e.g., PdCl₂(dppf), 3 mol%) start->add_solids inert_atm 2. Establish Inert Atmosphere: Evacuate and backfill with Argon (3x) add_solids->inert_atm add_solvent 3. Add Degassed Solvent: (e.g., 1,4-Dioxane) via syringe inert_atm->add_solvent react 4. Heat Reaction: Stir at 80-90 °C add_solvent->react monitor 5. Monitor Progress: (TLC or LC-MS) until SM is consumed react->monitor workup 6. Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify 7. Purify: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End: Isolated Product 2-Bromo-3-aryl-5-nitropyridine purify->end

Experimental workflow for regioselective Suzuki coupling.
  • Preparation: Place a magnetic stir bar into a flame-dried Schlenk flask. Allow the flask to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Milder temperatures are key to maintaining regioselectivity.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete in 8-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-Bromo-3-aryl-5-nitropyridine.

Representative Data & Troubleshooting

The following table outlines expected outcomes based on literature precedents for similar dihalopyridine systems.[6][7]

Table 1: Representative Conditions for Selective Suzuki Coupling

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)
PdCl₂(dppf) (3%)dppfCs₂CO₃DMF901285 - 95
Pd(OAc)₂ (2%)SPhosK₂CO₃Toluene/H₂O100888 - 96
Pd(PPh₃)₄ (5%)PPh₃K₃PO₄1,4-Dioxane801675 - 85

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Poor quality reagents/solvent.1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure rigorous inerting procedure; degas solvent by sparging with argon for 20-30 min.3. Use anhydrous solvent and freshly opened reagents.
Loss of Selectivity 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Catalyst system is too reactive.1. Lower the temperature to 70-80 °C.2. Monitor the reaction closely and stop once the starting material is consumed.3. Switch to a less active catalyst, e.g., from a Pd/SPhos system to Pd(PPh₃)₄.
Protodeborylation 1. Presence of excess water.2. Extended reaction time.3. Boronic acid is prone to hydrolysis (especially heteroaryl).1. Use anhydrous solvents and a base like Cs₂CO₃.2. Minimize reaction time.3. Consider using the corresponding boronic ester (e.g., pinacol ester) instead of the boronic acid.[9]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Use of a Pd(II) source without complete reduction.1. Improve the degassing procedure.[9]2. Ensure conditions are suitable for generating the active Pd(0) species.
Dehalogenation 1. Presence of a hydrogen source.2. Side reaction after oxidative addition.1. Ensure solvents are pure.2. Lowering the reaction temperature can sometimes mitigate this side reaction.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a powerful and reliable transformation that provides strategic access to valuable synthetic intermediates. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, selective functionalization at the C-3 position can be achieved with high fidelity. The key to success lies in the careful selection of a suitable palladium catalyst system and the maintenance of controlled, mild reaction conditions to prevent over-reactivity. The protocol and insights provided in this guide offer a robust framework for researchers in drug discovery and materials science to confidently employ this methodology in their synthetic campaigns.

References

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Aminopyridines

Substituted aminopyridines are privileged scaffolds in modern drug discovery and materials science. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them integral components of numerous biologically active molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1][2] This palladium-catalyzed cross-coupling reaction offers broad substrate scope, excellent functional group tolerance, and generally high yields under relatively mild conditions.[3][4]

This guide focuses on a particularly valuable and challenging substrate: 2-Bromo-3-iodo-5-nitropyridine. The presence of two different halogen atoms offers the potential for sequential, site-selective functionalization, while the electron-withdrawing nitro group significantly influences the pyridine ring's reactivity. Mastering the amination of this substrate allows for the strategic construction of highly functionalized pyridine derivatives, which are key intermediates in pharmaceutical development.

Principle of Regioselectivity: Exploiting Halogen Reactivity

The cornerstone of a successful strategy for functionalizing this compound is controlling the regioselectivity of the amination. The reaction's selectivity is governed by the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6]

The reactivity of halogens in this oxidative addition step follows a well-established trend: I > Br > Cl .[7][8] This is due to the difference in carbon-halogen bond dissociation energies; the C-I bond is significantly weaker than the C-Br bond, making it far more susceptible to cleavage and insertion by the electron-rich Pd(0) center.[8] Therefore, under carefully controlled conditions, the Buchwald-Hartwig amination will occur exclusively at the C3-iodo position, leaving the C2-bromo position intact for subsequent transformations. This inherent reactivity difference provides a powerful synthetic handle for divergent synthesis.

Caption: Regioselective functionalization workflow.

Optimizing the Catalytic System: A Guide to Reagent Selection

The success of the Buchwald-Hartwig amination, especially on electron-deficient and potentially coordinating heteroaryl substrates, is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Precatalyst

Both Pd(0) sources, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and Pd(II) sources, like Pd(OAc)₂ (palladium(II) acetate), can be used. Pd(II) precatalysts require in situ reduction to the active Pd(0) species, which can often be accomplished by the phosphine ligand or the amine itself.[7][9] For consistency and improved reaction kinetics, commercially available, air-stable "precatalysts" that readily generate the active Pd(0) species upon exposure to a base are often preferred.[10]

The Critical Role of the Ligand

Ligand choice is arguably the most critical parameter. The amination of heteroaryl halides is often challenging due to the potential for the substrate's nitrogen atom to coordinate to the palladium center, leading to catalyst deactivation.[6] To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands are required.[1]

  • Why Bulky, Electron-Rich Ligands?

    • Steric Hindrance: The bulkiness of the ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[1]

    • Electron-Donating Ability: Rich electron density on the phosphine stabilizes the electron-deficient palladium center and, crucially, accelerates the final reductive elimination step to release the product and regenerate the catalyst.[1][7]

Recommended Ligands for Heteroaryl Amination:

Ligand NameStructure TypeKey Advantages
XPhos Dialkylbiaryl phosphineGeneral-purpose, highly active for amination of (hetero)aryl chlorides and bromides.[11]
RuPhos Dialkylbiaryl phosphineParticularly effective for the coupling of secondary amines.[10]
BrettPhos Dialkylbiaryl phosphineExcellent for coupling primary amines and amides; offers good functional group tolerance.[9][10]
Xantphos Bidentate phosphineWide bite angle, effective in preventing catalyst deactivation and useful for various cross-couplings.[12][13]
Base Selection: A Compromise for Compatibility

The base plays a dual role: it deprotonates the amine (or the N-H bond in the intermediate complex) to form the palladium-amido species and facilitates the regeneration of the Pd(0) catalyst.[12] While strong alkoxide bases like NaOt-Bu often provide the fastest reaction rates, they can be incompatible with sensitive functional groups, particularly nitro groups, which can undergo undesirable side reactions.[9]

For the 5-nitropyridine substrate, weaker inorganic bases are the preferred choice to ensure chemical compatibility and higher yields.

Base Recommendations:

BaseStrengthAdvantages & Considerations
Cs₂CO₃ WeakExcellent functional group tolerance, good for sensitive substrates. Can be slow to dissolve.[9]
K₃PO₄ WeakGood functional group tolerance, economically attractive. May require higher catalyst loading or longer reaction times.[9]
NaOt-Bu StrongHigh reaction rates, but potential incompatibility with the nitro group. Use with caution and at lower temperatures.[9]
LHMDS StrongUseful for substrates with protic functional groups, but the solid is air-sensitive.[9]
Solvent

Anhydrous, degassed, aprotic solvents are essential for reproducible results. Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Toluene: A common and effective choice.

  • 1,4-Dioxane: Widely used but is a solvent of high concern and should be replaced where possible.[2][14]

  • tert-Butanol (t-BuOH): Can be effective, particularly when using alkoxide bases.

General Experimental Protocol

This protocol provides a starting point for the regioselective amination at the C3-iodo position. Optimization may be required for specific amine coupling partners.

Caption: General experimental workflow for the amination.

Table of Reagents
ReagentStoichiometryMol %Purpose
This compound1.0 equiv-Aryl Halide Substrate
Amine1.1 - 1.3 equiv-Nucleophile
Palladium Precatalyst (e.g., Pd₂(dba)₃)-1-5 mol%Catalyst Source
Phosphine Ligand (e.g., XPhos)-2-10 mol%Catalyst Activation/Stabilization
Base (e.g., Cs₂CO₃)2.0 - 2.5 equiv-Deprotonation Agent
Anhydrous, Degassed Solvent--Reaction Medium (e.g., Toluene)
Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (e.g., Cs₂CO₃, 2.2 equiv).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv) followed by the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M).

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting material is observed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Filter the suspension through a pad of Celite® to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired 2-bromo-3-amino-5-nitropyridine product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.[15][16][17]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by O₂/H₂O).2. Insufficient temperature.3. Base is not strong enough or has poor solubility.1. Ensure rigorous inert atmosphere and use anhydrous/degassed solvents. Try a different precatalyst.2. Increase temperature in 10 °C increments.3. Switch to a stronger base (e.g., K₃PO₄) or a more soluble one. Consider a solvent with better base solubility.
Hydrodehalogenation The C-I bond is reduced to C-H instead of aminated. This can occur if the reductive elimination is slow relative to side reactions involving hydride sources.1. Use a bulkier, more electron-rich ligand (e.g., BrettPhos, RuPhos) to accelerate reductive elimination.2. Ensure the reaction is free of water or other proton sources.
Formation of Side Products Reaction with the nitro group; decomposition of starting material or product at high temperatures.1. Use a milder base (Cs₂CO₃).2. Lower the reaction temperature and extend the reaction time.3. Decrease catalyst loading to minimize side reactions.
Poor Product Recovery The aminopyridine product may be basic and stick to the silica gel column.1. Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).2. Use a more polar eluent system.

Conclusion and Future Steps

The regioselective Buchwald-Hartwig amination of this compound is a robust and reliable method for synthesizing valuable 2-bromo-3-amino-5-nitropyridine intermediates. The key to success lies in exploiting the differential reactivity of the C-I and C-Br bonds and carefully selecting a catalytic system—particularly a bulky, electron-rich ligand and a base compatible with the nitro functionality. The resulting product, still bearing the C-Br bond, is primed for further diversification through a second cross-coupling reaction, opening the door to a vast library of complex, multi-functionalized pyridine derivatives.[18]

References

Application Note & Protocols: Strategic Synthesis of Substituted Nitropyridines Utilizing the Orthogonally Reactive 2-Bromo-3-iodo-5-nitropyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitropyridine scaffolds are of paramount importance in contemporary drug discovery and materials science, frequently serving as core components in a multitude of biologically active agents and functional materials.[1][2] The synthetic challenge often lies in the precise and regiocontrolled introduction of diverse substituents onto the pyridine ring. This guide details the strategic utilization of 2-Bromo-3-iodo-5-nitropyridine, a uniquely versatile building block designed for sequential and site-selective functionalization. By leveraging the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this reagent enables a predictable and controlled approach to constructing complex, highly substituted nitropyridine derivatives through a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The Principle of Regioselective Functionalization

The synthetic utility of this compound is rooted in the significant difference in bond dissociation energies between the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the carbon-halogen bond.[3] The C-I bond is substantially weaker and thus more reactive towards oxidative addition than the C-Br bond.[3][4] This inherent reactivity hierarchy (I > Br > Cl) allows for exquisite site-selectivity, enabling the preferential functionalization of the C3-iodo position under milder conditions while leaving the C2-bromo position intact for subsequent transformations.[5]

This stepwise approach is a powerful strategy for the divergent synthesis of molecular libraries from a single, advanced intermediate.

G cluster_main Sequential Functionalization Strategy Start 2-Bromo-3-iodo- 5-nitropyridine Step1 Selective Reaction at C3-Iodo Position (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate 2-Bromo-3-(R¹)-5-nitropyridine (Key Intermediate) Step1->Intermediate Step2 Reaction at C2-Bromo Position (e.g., Buchwald-Hartwig, Stille) Intermediate->Step2 Product 2-(R²)-3-(R¹)-5-nitropyridine (Disubstituted Product) Step2->Product G cluster_workflow Workflow: Suzuki Coupling at C3-Iodo Position Setup 1. Combine Reagents: - Substrate (1 eq) - Boronic Acid (1.1 eq) - Base (K₃PO₄, 2.5 eq) - Pd(PPh₃)₄ (5 mol%) Solvent 2. Add Degassed Dioxane/Water Setup->Solvent Reaction 3. Heat under N₂ (80-90 °C, 4-12h) Solvent->Reaction Workup 4. Aqueous Work-up (EtOAc Extraction) Reaction->Workup Purify 5. Column Chromatography Workup->Purify G cluster_main Buchwald-Hartwig Amination Workflow Setup 1. Assemble in Glovebox: - Substrate, Amine - Base (Cs₂CO₃) - Pd₂(dba)₃, Ligand Solvent 2. Add Anhydrous Degassed Toluene Setup->Solvent Reaction 3. Seal & Heat (90-110 °C, 12-24h) Solvent->Reaction Purify 4. Work-up & Purification Reaction->Purify

References

Application Notes & Protocols: Leveraging 2-Bromo-3-iodo-5-nitropyridine for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding site. This guide focuses on the strategic application of 2-Bromo-3-iodo-5-nitropyridine, a highly functionalized and versatile building block for the synthesis of novel kinase inhibitors. We will delve into the causality behind its synthetic utility, highlighting the differential reactivity of its halogenated positions. Detailed, field-proven protocols for regioselective Sonogashira and Suzuki cross-coupling reactions are provided, alongside a discussion of subsequent transformations to build complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox for targeted oncology and inflammatory disease therapeutics.

Introduction: The Strategic Advantage of Polysubstituted Pyridines

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Kinase inhibitors have consequently emerged as a major class of therapeutics. The design of potent and selective inhibitors often relies on scaffolds that can effectively mimic the binding of ATP in the kinase hinge region. The 2-aminopyridine motif, for instance, is a well-established pharmacophore that achieves this through crucial hydrogen bonding.[2]

The strategic value of this compound lies in its pre-installed functional handles, which allow for a controlled, stepwise elaboration of the pyridine core. The distinct electronic properties and steric environments of the bromo, iodo, and nitro groups offer a platform for sequential, regioselective cross-coupling and substitution reactions. This enables the systematic exploration of chemical space around the pyridine core to optimize interactions with the target kinase's active site, ultimately enhancing potency and selectivity.

Physicochemical Properties & Reactivity Profile

The utility of this compound stems from the predictable and differential reactivity of its substituents.

PropertyValueRationale & Implication
Molecular Formula C₅H₂BrIN₂O₂-
Molecular Weight 344.89 g/mol -
Reactivity of C-I HighThe Carbon-Iodine bond is significantly weaker and more polarizable than the C-Br bond, making it the preferred site for initial oxidative addition in palladium-catalyzed cross-coupling reactions.[3]
Reactivity of C-Br ModerateThe Carbon-Bromine bond is less reactive than C-I, allowing it to remain intact under conditions optimized for C-I coupling. It serves as a handle for a second, subsequent coupling reaction under more forcing conditions.[4]
Influence of NO₂ Electron WithdrawingThe strong electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.
Synthetic Potential HighEnables sequential and regioselective derivatization at C3 (via C-I) and then C2 (via C-Br). The nitro group can be reduced to a versatile amino group for further functionalization.[5]

Synthetic Strategy & Core Reaction Pathways

The primary synthetic strategy involves a two-step, regioselective cross-coupling approach, followed by modification of the nitro group to build more complex heterocyclic systems.

G A This compound B Step 1: Regioselective C-I Coupling (e.g., Sonogashira or Suzuki) A->B R-C≡CH or R-B(OH)₂ Pd Catalyst C 2-Bromo-3-alkynyl/aryl-5-nitropyridine B->C D Step 2: C-Br Coupling (e.g., Suzuki or Buchwald-Hartwig) C->D R'-B(OH)₂ or R'-NH₂ Pd Catalyst E 2,3-Disubstituted-5-nitropyridine D->E F Step 3: Nitro Group Reduction E->F e.g., SnCl₂, H₂, Pd/C G 5-Amino-2,3-disubstituted-pyridine F->G H Step 4: Cyclization G->H e.g., Aldehyde or Carboxylic Acid derivative I Fused Heterocyclic Kinase Inhibitor (e.g., Imidazo[4,5-b]pyridine) H->I

Caption: General synthetic workflow for kinase inhibitors.

Regioselective Sonogashira Coupling at the C3-Iodo Position

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. Due to the higher reactivity of the C-I bond, this coupling proceeds with high selectivity at the 3-position of the pyridine ring.[3][6] This introduces an alkynyl moiety, a common structural element in Type I and Type II kinase inhibitors that can probe deep into the ATP binding pocket.[7]

Regioselective Suzuki-Miyaura Coupling at the C3-Iodo Position

Similarly, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl groups at the C3 position. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying substituents that interact with hydrophobic regions or form key interactions with the gatekeeper residue of a kinase.[4][8][9]

Subsequent Functionalization at the C2-Bromo Position

Once the C3 position is functionalized, the less reactive C-Br bond at the 2-position can be targeted for a second cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination.[4][5] This allows for the introduction of a second point of diversity, crucial for fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.

Transformation of the Nitro Group

The nitro group at the C5 position serves as a masked amino group. Following the cross-coupling reactions, it can be readily reduced to a primary amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation).[5] This newly formed amino group is a versatile handle for further derivatization, such as acylation, alkylation, or, critically, for the construction of fused heterocyclic systems like the imidazo[4,5-b]pyridine core, a known bioisostere of purine prevalent in many kinase inhibitors.[5]

Detailed Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Regioselective Sonogashira Coupling of this compound

This protocol describes a general procedure for the selective coupling at the C3-iodo position.[3][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (anhydrous, degassed)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-alkynyl-5-nitropyridine product.

Protocol 2: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol outlines a general method for C-C bond formation at the C3-iodo position using a boronic acid.[4][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 2-bromo-3-aryl-5-nitropyridine product.

Application in Kinase Inhibitor Design: Targeting the ALK Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant fusion proteins (e.g., EML4-ALK) are oncogenic drivers in a subset of non-small cell lung cancers.[4] Inhibitors targeting ALK have shown significant clinical success. The pyridine derivatives synthesized from this compound can serve as potent ALK inhibitor scaffolds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor Synthesized Pyridine Inhibitor Inhibitor->ALK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified ALK signaling pathway and point of inhibition.

The synthesized 2,3-disubstituted pyridine core can effectively occupy the ATP-binding pocket of ALK. The pyridine nitrogen can form a key hydrogen bond with the hinge region, while the substituents at the C2 and C3 positions can be optimized to occupy hydrophobic pockets and interact with key residues, thereby achieving high potency and selectivity.

Data Presentation: Hypothetical Kinase Inhibition Profile

The following table presents a hypothetical structure-activity relationship (SAR) for a series of inhibitors synthesized from this compound, targeting the ALK kinase. This data is illustrative and based on known trends for similar pyridine-based inhibitors.[2][4]

Compound IDC3-Substituent (from Protocol 1/2)C2-Substituent (via subsequent coupling)Target KinaseIC₅₀ (nM)
INH-01 Phenyl4-MorpholinylanilineALK55
INH-02 2-Methoxyphenyl4-MorpholinylanilineALK28
INH-03 3-Pyridyl4-MorpholinylanilineALK42
INH-04 Phenyl2,4-Dichloro-5-methoxyanilineALK15
INH-05 Phenylethynyl4-MorpholinylanilineALK78

Analysis: The SAR data suggests that aryl substituents at the C3 position are generally favorable. Introducing electron-donating groups (e.g., methoxy in INH-02) or specific substitution patterns on the C2-aniline moiety (INH-04) can significantly enhance potency.

Conclusion

This compound is a powerful and versatile platform for the synthesis of novel kinase inhibitors. Its well-defined and differential reactivity allows for a logical and stepwise approach to constructing complex, multi-substituted pyridine scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize libraries of potential drug candidates, accelerating the discovery of next-generation targeted therapies.

References

Application Notes and Protocols for the Selective Stille Coupling of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chemoselectivity in Pyridine Functionalization

The selective functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling reactions, the Stille coupling offers a powerful and versatile tool for the formation of carbon-carbon bonds. This is due to the stability of organotin reagents to air and moisture and the reaction's tolerance of a wide array of functional groups.

This document provides a detailed protocol and application notes for the Stille coupling of 2-Bromo-3-iodo-5-nitropyridine, a highly functionalized and electron-deficient pyridine derivative. The primary challenge in the functionalization of this substrate lies in achieving chemoselectivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is governed by the bond dissociation energies. This inherent difference in reactivity forms the basis for the selective functionalization of dihalogenated substrates. In the case of this compound, the C-I bond at the 3-position is expected to be significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond at the 2-position.

The presence of a strongly electron-withdrawing nitro group at the 5-position further influences the electronic properties of the pyridine ring, potentially affecting the rates of the catalytic cycle steps. This protocol is designed to leverage the differential reactivity of the C-I and C-Br bonds to achieve selective coupling at the 3-position.

Reaction Principle: The Stille Coupling Catalytic Cycle

The Stille coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the most reactive carbon-halogen bond (in this case, the C-I bond) of the this compound to form a Pd(II) intermediate.

  • Transmetalation: The organotin reagent exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(II)_Intermediate R-Pd(II)(I)L2 (Oxidative Addition Complex) Transmetalation Transmetalation Pd(II)_Coupling R-Pd(II)(R')L2 (Transmetalation Complex) Reductive_Elimination Reductive Elimination Product R-R' (Coupled Product) Aryl_Halide This compound (R-I) Aryl_Halide->Oxidative_Addition Organostannane R'-Sn(Bu)3 (Organotin Reagent) Organostannane->Transmetalation

Experimental Protocol: Selective Stille Coupling at the C-3 Position

This protocol details the selective Stille coupling of an organostannane reagent at the 3-position (C-I bond) of this compound.

Materials and Reagents
ReagentPurity/GradeSupplier ExampleNotes
This compound>97%CommercialStore under inert atmosphere, protected from light.
Organostannane (e.g., Tributyl(vinyl)stannane)>95%CommercialHandle with care due to toxicity.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))>98%CommercialAir and moisture sensitive. Store under inert atmosphere.
Anhydrous TolueneDriSolv™ or similarCommercialDegas before use by bubbling with argon for 20-30 minutes.
Copper(I) Iodide (CuI)>98%CommercialOptional additive to accelerate transmetalation.
Anhydrous Argon or NitrogenHigh purityGas SupplierFor maintaining an inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Syringes and needles for liquid transfers

  • Oil bath for heating

  • Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup - Flame-dry glassware - Add solid reagents - Establish inert atmosphere start->setup degas 2. Solvent Addition & Degassing - Add anhydrous, degassed solvent - Further degassing of the mixture setup->degas reagent_add 3. Reagent Addition - Add organostannane via syringe degas->reagent_add reaction 4. Reaction - Heat to 80-90 °C - Monitor by TLC/LC-MS reagent_add->reaction workup 5. Work-up - Cool to RT - Aqueous work-up - Extraction reaction->workup purification 6. Purification - Column chromatography workup->purification end End Product (2-Bromo-3-R-5-nitropyridine) purification->end

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and optionally, CuI (0.1 equiv).

    • Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the organostannane reagent (1.1-1.2 equiv) dropwise via syringe.

  • Reaction Conditions:

    • Immerse the flask in a preheated oil bath at 80-90 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-bromo-3-substituted-5-nitropyridine.

Causality Behind Experimental Choices

  • Choice of Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used, reliable catalyst for Stille couplings. The triphenylphosphine ligands are of intermediate donicity, which generally provides a good balance for the different steps of the catalytic cycle.

  • Chemoselectivity and Temperature Control: The selective reaction at the C-I bond is primarily achieved through temperature control. At 80-90 °C, the activation energy for the oxidative addition at the weaker C-I bond is readily overcome, while the stronger C-Br bond remains largely unreactive. Higher temperatures (>100 °C) could lead to a loss of selectivity and the formation of di-substituted byproducts.

  • Solvent: Anhydrous and degassed toluene is a standard non-polar aprotic solvent for Stille couplings. It is crucial to remove oxygen to prevent catalyst oxidation and homo-coupling of the organostannane.

  • Additives: The addition of CuI can accelerate the rate-limiting transmetalation step, leading to shorter reaction times and potentially higher yields.

  • Work-up with KF: Tributyltin halides, the byproducts of the reaction, can be difficult to remove. Treatment with aqueous KF solution leads to the formation of insoluble tributyltin fluoride, which can be easily removed by filtration.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, impure reagents.Use a fresh batch of catalyst, ensure proper degassing of the solvent, and gradually increase the temperature in 5-10 °C increments.
Formation of Di-substituted Product Reaction temperature is too high, highly reactive catalyst system.Decrease the reaction temperature to 80 °C. Consider using a less reactive catalyst or ligand system if the problem persists.
Homo-coupling of Organostannane Presence of oxygen, sub-stoichiometric amount of the aryl halide.Ensure a strictly inert atmosphere. Use a slight excess of the organostannane (1.1-1.2 equiv).
Catalyst Decomposition (black precipitate) Temperature is too high, presence of impurities.Lower the reaction temperature. Ensure all reagents and solvents are of high purity.

Conclusion

This protocol provides a robust and reliable method for the selective Stille coupling of this compound at the more reactive C-3 position. By carefully controlling the reaction temperature and maintaining an inert atmosphere, researchers can achieve high yields of the desired mono-substituted product, which can serve as a valuable building block for the synthesis of complex, functionalized pyridine derivatives in drug discovery and materials science.

Application Note: Strategic Functionalization of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-iodo-5-nitropyridine is a highly versatile trifunctional heterocyclic building block, offering a strategic platform for the synthesis of complex, polysubstituted pyridine derivatives. The inherent electronic properties of the pyridine ring, amplified by the nitro substituent, combined with the differential reactivity of the carbon-iodine and carbon-bromine bonds, permit a high degree of regiochemical control. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of this scaffold. We will explore the principles of orthogonal reactivity and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

The Core Principle: Orthogonal Functionalization

The synthetic utility of this compound lies in the ability to functionalize the C2 and C3 positions independently. This "orthogonal" reactivity is governed by two distinct electronic and mechanistic principles:

  • At the C3-Position (Iodo): The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond. This renders the C3 position exceptionally reactive towards palladium-catalyzed cross-coupling reactions . The rate-determining oxidative addition step of the catalytic cycle occurs preferentially at the C-I bond.[1] The general reactivity trend for halogens in such transformations is I > Br > Cl.[1][2]

  • At the C2-Position (Bromo): The C2 position is situated para to the strongly electron-withdrawing nitro group (-NO₂). This configuration dramatically activates the C2 position towards nucleophilic aromatic substitution (SNAr) .[3][4] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[3][5]

This differential reactivity allows for a sequential and controlled introduction of diverse functionalities, making it an invaluable tool in combinatorial chemistry and the synthesis of complex molecular architectures.

G cluster_main Functionalization Pathways cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution A This compound B Selective Reaction at C3-Iodo Position A->B  Weak C-I Bond  Favors Oxidative Addition F Selective Reaction at C2-Bromo Position A->F  -NO₂ Group Activation  Stabilizes Meisenheimer Complex C Suzuki-Miyaura (C-C) B->C D Sonogashira (C-C) B->D E Buchwald-Hartwig (C-N) B->E G Amines (R₂NH) F->G H Alkoxides (RO⁻) F->H I Thiolates (RS⁻) F->I G A 1. Reagent Mixing (Substrate, Catalyst, Base) B 2. Inert Atmosphere (Degas with Ar or N₂) A->B C 3. Thermal Conditions (Heat to 80-120 °C) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Quenching & Extraction (Cool, add H₂O, extract) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G G Start Pyridine Ring (C2-Br, C5-NO₂) Intermediate Meisenheimer Complex (Resonance Stabilized by -NO₂) Start->Intermediate Nuc Nucleophile (Nu⁻) Nuc->Start 1. Addition (Nucleophilic Attack) Product Substituted Product (C2-Nu, C5-NO₂) Intermediate->Product 2. Elimination (Loss of Leaving Group) LG Bromide (Br⁻) Intermediate->LG

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-3-iodo-5-nitropyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this highly functionalized heterocyclic building block. The strategic arrangement of bromo, iodo, and nitro groups on the pyridine core makes this compound a valuable intermediate for introducing diverse functionalities, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]

However, its synthesis is a multi-step process fraught with challenges, from regioselectivity and precursor stability to the hazardous nature of key intermediates. This guide provides in-depth, field-proven insights, troubleshooting FAQs, and detailed protocols to help you successfully navigate these challenges.

Section 1: Overview of the Synthetic Strategy

The most practical synthetic route to this compound does not involve direct halogenation or nitration of a simple pyridine core due to regioselectivity issues. A more robust strategy involves the transformation of functional groups on a pre-functionalized precursor. The key transformation is the replacement of an amino group with an iodine atom via a Sandmeyer-type reaction, a classic and powerful method for introducing halides onto an aromatic ring.[3][4]

The overall workflow proceeds in three main stages:

  • Precursor Synthesis: Preparation of the key intermediate, 3-amino-2-bromo-5-nitropyridine. This is typically achieved via the selective reduction of one nitro group on a dinitro-precursor.

  • Diazotization: Conversion of the primary amino group on the precursor into a diazonium salt. This is a critical and often sensitive step.[5][6]

  • Iododediazoniation: Displacement of the diazonium group with iodide to yield the final product. Unlike Sandmeyer reactions for chlorides and bromides, this step often does not require a copper catalyst.[7]

Synthetic Workflow Diagram

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Iodination A 2-Bromo-3,5-dinitropyridine B 3-Amino-2-bromo-5-nitropyridine A->B Selective Reduction (e.g., Na2S) C Diazonium Salt Intermediate [Ar-N₂⁺ X⁻] B->C NaNO₂ / H₂SO₄ (0-5 °C) D This compound C->D KI solution

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with the highly functionalized building block, 2-Bromo-3-iodo-5-nitropyridine. This document is designed to move beyond simple protocols, offering a deeper understanding of the reaction mechanisms and the causality behind common side reactions, enabling you to optimize your synthetic strategies.

Introduction: Understanding the Substrate

This compound is a versatile synthetic intermediate due to its distinct reactive sites. The inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, coupled with the strong electron-withdrawing nature of the nitro group, allow for sequential and regioselective functionalization. However, this complex interplay of functional groups can also lead to a variety of side reactions. This guide will help you anticipate, identify, and mitigate these challenges.

The fundamental principle governing selectivity in palladium-catalyzed cross-coupling reactions is the disparity in bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, leading to a general reactivity trend of I > Br > Cl.[1][2][3] This allows for preferential oxidative addition of the palladium catalyst to the C-I bond under milder conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Lack of Regioselectivity - Mixture of Mono-Substituted Products (C-I and C-Br coupling)

Question: I am attempting a selective Suzuki coupling at the C-3 (iodo) position but am observing a significant amount of the product coupled at the C-2 (bromo) position as well. How can I improve selectivity?

Answer: Achieving high regioselectivity is paramount when working with polyhalogenated substrates. The observation of coupling at the less reactive C-Br bond indicates that the reaction conditions are too harsh, providing sufficient energy to overcome the activation barrier for C-Br bond cleavage.

Causality and Mitigation Strategies:

  • Excessive Temperature: High temperatures can furnish enough energy to activate the stronger C-Br bond, leading to a loss of selectivity.

    • Solution: Lower the reaction temperature. Start with milder conditions (e.g., room temperature to 60 °C) and slowly increase if the reaction at the C-I bond is too sluggish. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors mono-coupling at the iodo-position.[2][4]

  • Highly Active Catalyst System: The choice of palladium catalyst and ligand is critical. Highly active, electron-rich, and bulky ligands can increase the rate of oxidative addition to the point where the difference in reactivity between the C-I and C-Br bonds is diminished.

    • Solution: Switch to a less reactive catalyst system. For example, if you are using a highly active catalyst like a palladacycle with a bulky phosphine ligand, consider switching to a more traditional catalyst such as Pd(PPh₃)₄.[4]

  • Prolonged Reaction Time: Even under mild conditions, extended reaction times can lead to the slow, undesired coupling at the C-Br position.

    • Solution: Perform a time-course study. Monitor the reaction at regular intervals (e.g., every hour) to determine the point at which the formation of the desired C-I coupled product is maximized, and the formation of the C-Br coupled byproduct begins to appear. Quench the reaction at this optimal time.[2]

ParameterRecommendation for High C-I SelectivityRationale
Temperature Start at room temperature, gradually increase to 60-80 °CMinimizes energy input to avoid activating the C-Br bond.[2]
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Less reactive systems enhance selectivity for the more labile C-I bond.
Ligand Less bulky, less electron-rich phosphines (e.g., PPh₃)Reduces the rate of oxidative addition, accentuating the reactivity difference.
Reaction Time Monitor closely (TLC/LC-MS) and quench upon completionPrevents slow, over-reaction at the C-Br position.[2]
Issue 2: Formation of Homocoupling Byproducts

Question: My Suzuki reaction is producing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What is causing this and how can I prevent it?

Answer: The homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen.[5] In Sonogashira couplings, the analogous side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, which is also promoted by oxygen, particularly in the presence of a copper co-catalyst.[6][7]

Causality and Mitigation Strategies:

  • Oxygen Contamination (Suzuki & Sonogashira): Oxygen can facilitate the oxidative homocoupling of the boronic acid or alkyne.[5][6] The palladium catalyst itself can also be oxidized to an inactive state.

    • Solution: Ensure rigorous exclusion of air. All solvents and reagents should be thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction.[5][6]

  • High Copper Loading (Sonogashira): In Sonogashira reactions, high concentrations of the copper(I) co-catalyst can accelerate the undesired Glaser coupling.[6]

    • Solution: Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum effective loading (typically 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be beneficial.[8]

  • Slow Addition of Alkyne (Sonogashira): A high concentration of the alkyne can favor the homocoupling pathway.

    • Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling reaction.

Issue 3: Dehalogenation - Replacement of Br or I with Hydrogen

Question: I am observing the formation of a byproduct where either the bromine or iodine atom has been replaced by a hydrogen atom. What is the cause of this hydrodehalogenation?

Answer: Hydrodehalogenation is a side reaction where the halogen atom is reductively cleaved and replaced by a hydrogen atom. This process is often mediated by palladium-hydride (Pd-H) species that can form in the catalytic cycle.[9]

Causality and Mitigation Strategies:

  • Source of Hydride: The Pd-H species can be generated from various sources, including the solvent (e.g., alcohols), the base (e.g., those with available protons), or impurities.

    • Solution: Use anhydrous, aprotic solvents (e.g., dioxane, toluene, DMF). If a base is suspected to be the hydride source, switch to a non-protic base like K₂CO₃ or Cs₂CO₃.

  • High Temperatures and Strong Bases: These conditions can promote the formation of Pd-H species and increase the rate of hydrodehalogenation.

    • Solution: Lower the reaction temperature and use a milder base. As with improving regioselectivity, milder conditions often suppress this side reaction.

Issue 4: Reactions Involving the Nitro Group

Question: I am concerned about the stability of the nitro group under my cross-coupling conditions. Can it be reduced or act as a leaving group?

Answer: The strongly electron-withdrawing nitro group is generally stable under standard palladium-catalyzed cross-coupling conditions. However, under certain circumstances, it can participate in side reactions.

Causality and Mitigation Strategies:

  • Reduction of the Nitro Group: While less common in standard cross-coupling, certain reagents can lead to the reduction of the nitro group to an amino group. This is more likely if a stoichiometric reductant is present or if catalytic hydrogenation conditions are inadvertently created.

    • Solution: Avoid reagents that can act as reducing agents. If reduction is observed, ensure all reagents are pure and that the reaction is performed under a clean, inert atmosphere. A recent development in C-N coupling involves the intentional reductive coupling of nitroarenes with boronic acids, but this requires specific phosphorus-based catalysts and hydrosilane reductants.[10]

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group can activate the pyridine ring towards nucleophilic attack. In some cases, the nitro group itself can be displaced by a strong nucleophile, although this is less common than displacement of a halogen.[11] This is more likely to occur with strong, anionic nucleophiles (e.g., alkoxides, thiolates) at elevated temperatures.

    • Solution: Use milder bases and avoid excessively high temperatures when strong nucleophiles are present in the reaction mixture. For standard cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, SNAr of the nitro group is generally not a major concern.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens in this compound?

A1: The expected order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br.[1][2][3] The C-I bond at the 3-position is weaker and will react preferentially under milder conditions. The C-Br bond at the 2-position will react under more forcing conditions (e.g., higher temperature, more active catalyst). This differential reactivity is the key to achieving selective, sequential functionalization of the molecule.

Q2: My reaction is not working at all, and I'm only recovering my starting material. What should I check first?

A2: A complete lack of reactivity often points to an issue with the catalyst's activity.

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Ensure your catalyst is fresh and has been properly handled under an inert atmosphere. If using a Pd(II) precatalyst, ensure the conditions are suitable for its in-situ reduction to Pd(0).

  • Reagent Quality: Impurities in your solvent, base, or coupling partner can poison the catalyst. Use high-purity, anhydrous reagents.

  • Inert Atmosphere: Verify that your reaction setup is truly anaerobic. Inadequate degassing is a common cause of reaction failure.[6]

Q3: I see a black precipitate forming in my reaction. What is it and what should I do?

A3: The formation of a black precipitate is likely palladium black, which is agglomerated, inactive elemental palladium.[6] This indicates catalyst decomposition. The common causes are the presence of oxygen, impurities in the reagents, or excessively high reaction temperatures. To avoid this, ensure all components are pure and dry, and that the reaction is performed under strictly anaerobic conditions at an appropriate temperature.[6]

Q4: Can I perform a double cross-coupling to substitute both the iodo and bromo groups in one step?

A4: Yes, it is possible to perform a double cross-coupling. This typically requires more forcing conditions, such as higher temperatures, a more active catalyst system, and a molar excess of the coupling partner (e.g., >2.2 equivalents). However, controlling the reaction to achieve a clean double-coupled product without side reactions can be challenging. A sequential, one-pot approach, where the second coupling partner and/or a more active catalyst is added after the first coupling is complete, often provides a cleaner outcome.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting a selective cross-coupling reaction at the C-I position.

Troubleshooting_Workflow start Start: Selective Cross-Coupling at C-I Position check_conversion Is there any product formation? start->check_conversion no_conversion No Conversion: - Check catalyst activity - Verify inert atmosphere - Check reagent purity check_conversion->no_conversion No check_selectivity Is the reaction selective for the C-I position? check_conversion->check_selectivity Yes not_selective Poor Selectivity (C-Br coupling observed): - Lower reaction temperature - Use a less active catalyst - Reduce reaction time check_selectivity->not_selective No check_byproducts Are there significant byproducts? check_selectivity->check_byproducts Yes byproduct_type Identify Byproduct Type check_byproducts->byproduct_type Yes success Successful Reaction: Proceed to workup and purification check_byproducts->success No homocoupling Homocoupling: - Rigorously degas all reagents - Reduce Cu(I) loading (Sonogashira) - Slow addition of alkyne (Sonogashira) byproduct_type->homocoupling Homocoupling dehalogenation Dehalogenation: - Use anhydrous, aprotic solvent - Switch to a milder base - Lower reaction temperature byproduct_type->dehalogenation Dehalogenation

References

preventing debromination in 2-Bromo-3-iodo-5-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-iodo-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for preventing undesired debromination during cross-coupling reactions. The unique electronic properties of this substrate, stemming from the potent electron-withdrawing nitro group, present specific challenges that require careful consideration of reaction parameters to achieve selective functionalization.

Understanding the Challenge: Reactivity and the Debromination Pathway

This compound is a highly versatile building block, offering two distinct halogen atoms for sequential cross-coupling reactions. The well-established reactivity trend in palladium-catalyzed couplings is I > Br > Cl, which, in principle, allows for selective reaction at the C-I bond under milder conditions while leaving the C-Br bond intact for subsequent transformations.[1][2]

However, the strong electron-withdrawing nature of the 5-nitro group significantly activates the pyridine ring towards nucleophilic attack and can also influence the stability of reaction intermediates. A common and problematic side reaction is hydrodebromination , where the bromine atom at the C-2 position is replaced by a hydrogen atom.[1] This side reaction is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These Pd-H species can arise from various sources, including the base, solvent, or impurities, and can participate in a competing catalytic cycle that leads to the undesired debrominated product, reducing the yield of the desired product and complicating purification. Factors such as high temperatures and strong bases can exacerbate the formation of these hydride species and promote debromination.[1]

Troubleshooting Guide: Minimizing Debromination

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.

Problem Probable Cause(s) Recommended Solutions & Rationale
Significant formation of 2-iodo-5-nitropyridine (debrominated byproduct) alongside the desired C-3 coupled product. 1. Harsh Reaction Conditions: High temperatures and/or strong bases (e.g., alkoxides like NaOtBu) are promoting the formation of Pd-H species, which are responsible for hydrodebromination.[1]- Lower the reaction temperature: Start with milder temperatures (e.g., 50-80 °C) and gradually increase only if the reaction is sluggish. Lower temperatures disfavor the debromination pathway, which often has a higher activation energy.[1][3] - Switch to a milder base: Replace strong bases with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These are less prone to generating hydride species.[1][4]
2. Inappropriate Catalyst/Ligand System: The chosen palladium catalyst and/or phosphine ligand may have a higher propensity to form Pd-H species or may not be efficient enough for the desired coupling, allowing the competing debromination to become significant.- Screen different phosphine ligands: Bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired reductive elimination step of the primary coupling cycle, potentially outcompeting the debromination pathway.[5][6] - Use a well-defined Pd(0) precatalyst: Using a precatalyst like Pd₂(dba)₃ can sometimes be more effective than in situ reduction of a Pd(II) source.
3. Presence of Hydride Sources: Protic solvents (e.g., alcohols, water in high concentration) or impurities in reagents can act as sources for the formation of Pd-H species.- Use anhydrous and degassed solvents: Ensure all solvents are thoroughly dried and degassed to remove water and oxygen.[1][5] - Use high-purity reagents: Ensure the purity of all starting materials, including the base and coupling partner.
Low or no conversion of starting material, with some debromination observed. 1. Catalyst Deactivation: The pyridine nitrogen, especially in this electron-deficient system, can coordinate to the palladium center and inhibit catalysis.[5]- Employ bulky ligands: Ligands such as SPhos or XPhos can sterically shield the palladium center from coordination with the pyridine nitrogen.[5] - Increase catalyst loading cautiously: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be necessary for challenging substrates.
2. Inefficient Transmetalation: The transfer of the organometallic coupling partner to the palladium center may be slow, allowing more time for side reactions like debromination.- Optimize the base: The choice of base is critical for efficient transmetalation in Suzuki couplings. Ensure the base is sufficiently strong to form the boronate species but not so strong as to promote debromination.[6] - Consider alternative coupling partners: For Suzuki reactions, boronic esters (e.g., pinacol esters) can be more stable and less prone to protodeboronation than boronic acids.[7]

Frequently Asked Questions (FAQs)

Q1: Why is debromination a particular concern for this compound compared to other dihalopyridines?

A1: The 5-nitro group is a powerful electron-withdrawing group, which makes the entire pyridine ring electron-deficient. This has two main consequences. First, it increases the reactivity of both the C-I and C-Br bonds towards oxidative addition to the Pd(0) catalyst.[8] While the C-I bond remains more reactive, the activation barrier for the C-Br bond is also lowered, making it more susceptible to reaction, including the undesired hydrodebromination. Secondly, the electron-deficient nature of the ring can stabilize intermediates in the debromination pathway, potentially making this side reaction more favorable than in less activated systems.

Q2: I am performing a Sonogashira coupling. Are there specific considerations to prevent debromination in this reaction?

A2: Yes. In Sonogashira couplings, an amine base (e.g., triethylamine, diisopropylethylamine) is typically used. While necessary for the reaction, these bases can also contribute to the formation of Pd-H species. To minimize debromination:

  • Use the minimum effective amount of the amine base.

  • Consider a copper-free Sonogashira protocol. While copper(I) is a common co-catalyst, it can sometimes promote side reactions. Copper-free conditions, often employing a palladium catalyst with a bulky phosphine ligand and a base like Cs₂CO₃ or K₃PO₄, can be cleaner and may reduce the incidence of debromination.[9]

  • Maintain a strictly anaerobic environment. Oxygen can promote the homocoupling of the alkyne (Glaser coupling) and can also lead to catalyst decomposition, which may indirectly favor side reactions.[10]

Q3: Can I achieve selective coupling at the C-2 (bromo) position while leaving the C-3 (iodo) position intact?

A3: Achieving selective coupling at the less reactive C-Br bond in the presence of a more reactive C-I bond is highly challenging and generally not feasible through standard cross-coupling methods. The inherent reactivity difference (I > Br) dictates that the C-I bond will preferentially undergo oxidative addition.[3] To functionalize the C-2 position, a sequential approach is necessary: first, perform a selective coupling at the C-3 iodo position under mild conditions, and then, in a subsequent step, use more forcing conditions (higher temperature, different catalyst/ligand) to react the C-2 bromo position of the C-3 functionalized product.[3]

Q4: How can I visually represent the competing reaction pathways?

A4: The following diagram illustrates the competition between the desired Suzuki coupling and the undesired hydrodebromination pathway.

G A Ar-Pd(II)-I B Ar-Pd(II)-R A->B Transmetalation (+ R-B(OH)2, Base) C Desired Product (Ar-R) B->C Reductive Elimination D Pd(0) D->A E Ar-Pd(II)-Br H Pd-H Species E->H Hydride Transfer F Debrominated Product (Ar-H) G Pd(0) G->E Oxidative Addition (Ar-Br) H->F Reductive Elimination Start This compound + Pd(0) Start->D Start->G

Caption: Competing pathways: Suzuki coupling vs. Debromination.

Experimental Protocols (Starting Points)

These protocols are intended as starting points and will likely require optimization for your specific coupling partner and reaction scale. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol is designed to minimize debromination by using a mild base and a bulky, electron-rich ligand.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 10:1 to 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Workflow for Selective Suzuki-Miyaura Coupling.

Protocol 2: Selective Sonogashira Coupling at the C-3 Position (Copper-Free)

This protocol avoids the use of a copper co-catalyst to potentially reduce side reactions.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed THF or 1,4-dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or heat gently to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Improving Regioselectivity in Reactions with 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-iodo-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of achieving high regioselectivity in your reactions. We will delve into the underlying principles that govern the reactivity of this substrate and provide actionable protocols to ensure your success.

Part 1: Fundamental Principles of Reactivity

Achieving regioselectivity with this compound hinges on understanding the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions.

The established order of reactivity for halogens in the crucial oxidative addition step of the catalytic cycle is: I > Br > Cl > F .[1][2][3] For this compound, the C-I bond at the 3-position is significantly weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the C-Br bond at the 2-position.[1][4] This inherent difference is the primary tool for controlling which position reacts first.

Furthermore, the pyridine ring is electron-deficient due to the nitrogen heteroatom and the potent electron-withdrawing nitro group at the 5-position. This electronic environment influences the reactivity of the C-X bonds and the stability of reaction intermediates.

cluster_cycle Pd(0) Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex_I Ar(I)-Pd(II)L₂-Br Pd0->OA_Complex_I k₁ (fast) C-I activation OA_Complex_Br Ar(Br)-Pd(II)L₂-I Pd0->OA_Complex_Br k₂ (slow) C-Br activation Transmetalation Ar(Nu)-Pd(II)L₂-Br OA_Complex_I->Transmetalation Transmetalation + [Nu-M] note Key Principle: The rate of oxidative addition at the C-I bond (k₁) is significantly faster than at the C-Br bond (k₂), enabling selective functionalization at the C-3 position. Transmetalation->Pd0 Regenerates Catalyst Product Ar-Nu Transmetalation->Product Reductive Elimination Reactant 2-Bromo-3-iodo- 5-nitropyridine Reactant->Pd0 Oxidative Addition Nu Coupling Partner (e.g., R-B(OH)₂)

Caption: Preferential oxidative addition at the C-I bond.

Part 2: Troubleshooting & FAQs for Cross-Coupling Reactions

This section addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

A. Suzuki-Miyaura Coupling

FAQ 1: I am performing a Suzuki coupling and getting a mixture of products at both the C-2 (bromo) and C-3 (iodo) positions. How can I improve selectivity for the C-3 position?

This is a common challenge when reaction conditions are too harsh or reaction times are too long.[3] To favor mono-substitution at the more reactive C-3 iodo position, you must use milder conditions that are sufficient to activate the C-I bond but not the more robust C-Br bond.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage.

    • Solution: Lower the reaction temperature. Start optimization around 80-90 °C.[5][6] Milder conditions will significantly favor the kinetically preferred reaction at the C-I bond.[3]

  • Prolonged Reaction Time: Even at lower temperatures, extended reaction times can lead to a slow, competing reaction at the C-2 position.

    • Solution: Monitor your reaction closely by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed and the desired mono-substituted product is maximized.[3][6]

  • Inappropriate Catalyst/Ligand System: Highly active catalyst systems, especially those with very bulky, electron-rich phosphine ligands, can sometimes reduce the selectivity gap between C-I and C-Br activation.

    • Solution: Start with a standard, reliable catalyst like Pd(PPh₃)₄ or PdCl₂(dppf). These systems are often selective enough for C-I activation under controlled conditions.[6][7] Avoid overly reactive Buchwald-type ligands for this initial selective step unless necessary.[7]

Table 1: Recommended Starting Conditions for Selective C-3 Suzuki Coupling

Parameter Recommended Condition Rationale & Reference
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%) Standard, reliable catalysts for selective C-I coupling.[6][7]
Boronic Acid 1.1 - 1.2 equivalents A slight excess drives the reaction to completion without promoting side reactions.[6]
Base K₂CO₃ or Na₂CO₃ (2.0 - 3.0 equiv.) Moderately strong inorganic bases are effective and less likely to cause degradation.[5][7]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) Common solvent systems for Suzuki couplings.[5][7] Ensure solvents are properly degassed.[8]
Temperature 80 - 90 °C Sufficient to activate the C-I bond while minimizing C-Br reactivity.[5]

| Reaction Time | 4 - 16 hours | Monitor closely to prevent over-reaction.[5] |

Troubleshooting Protocol 1: Selective Suzuki Coupling at C-3

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[5]

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv.).[5]

  • Solvent Addition: Add degassed 1,4-Dioxane and water (4:1 v/v) via syringe.[6]

  • Reaction: Heat the mixture to 85 °C with vigorous stirring.[5]

  • Monitoring: After 2 hours, begin monitoring the reaction every 1-2 hours by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water, separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.

B. Sonogashira Coupling

FAQ 2: I am trying to perform a Sonogashira coupling to install an alkyne at the C-3 position, but the reaction is sluggish and gives a low yield. What should I do?

Low yields in Sonogashira couplings are often due to catalyst deactivation, improper reaction setup, or issues with the reagents. The Sonogashira reaction is generally highly selective for the C-I bond.[9][10]

Potential Causes & Solutions:

  • Catalyst Deactivation: The presence of oxygen can lead to the formation of palladium black and deactivate the catalyst. Homocoupling of the alkyne (Glaser coupling) is also a common side reaction promoted by oxygen.

    • Solution: Ensure your entire setup is under a strictly inert atmosphere (argon or nitrogen). Solvents and the amine base (e.g., Et₃N) must be rigorously degassed before use.[9]

  • Inactive Copper (I) Co-catalyst: The Cu(I) co-catalyst is crucial for the catalytic cycle. If it has been oxidized to Cu(II), the reaction will be significantly slower.

    • Solution: Use a fresh, high-purity source of CuI. Ensure it is a white or off-white powder, not green or blue which indicates oxidation.

  • Poor Reagent Quality: Impurities in the terminal alkyne or solvent can inhibit the reaction.

    • Solution: Use freshly distilled or high-purity anhydrous solvents and purified alkynes.

Table 2: Recommended Starting Conditions for Selective C-3 Sonogashira Coupling

Parameter Recommended Condition Rationale & Reference
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) Standard palladium sources for Sonogashira reactions.[6][9]
Cu(I) Co-catalyst CuI (4-10 mol%) Essential co-catalyst for the reaction.[6][9]
Terminal Alkyne 1.1 - 1.5 equivalents A slight excess is typically used.[6]
Base/Solvent Et₃N / THF or Et₃N / DMF The amine often serves as both the base and a solvent component.[9][11]

| Temperature | Room Temperature to 60 °C | Often proceeds well at or slightly above room temperature.[6] |

C. Buchwald-Hartwig Amination

FAQ 3: I want to selectively install an amine at the C-3 position using a Buchwald-Hartwig reaction. What conditions should I use to avoid reacting at the C-2 position?

Similar to the Suzuki coupling, achieving selectivity in the Buchwald-Hartwig amination relies on exploiting the greater reactivity of the C-I bond.[1] The choice of ligand is particularly critical in this reaction.[12]

Potential Causes & Solutions:

  • Overly Reactive Catalyst System: Some modern, highly active Buchwald ligands are designed to activate even unreactive C-Br or C-Cl bonds. Using such a ligand can erode the selectivity between the C-I and C-Br positions.

    • Solution: Begin with first or second-generation phosphine ligands like BINAP or DPPF.[13] These bidentate ligands are often effective for coupling at aryl iodides without being overly reactive towards the aryl bromide.[13]

  • Strong Base / High Temperature: The combination of a strong base (like NaOtBu or LHMDS) and high temperatures can promote the slower reaction at the C-2 position.

    • Solution: Use a weaker base like K₃PO₄ or Cs₂CO₃ and maintain the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).

Table 3: Recommended Starting Conditions for Selective C-3 Buchwald-Hartwig Amination

Parameter Recommended Condition Rationale & Reference
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) Common Pd(0) or Pd(II) sources for amination.[14]
Ligand DPPF or BINAP (2-4 mol%) Bidentate ligands that are effective for C-I coupling.[13]
Amine 1.1 - 1.5 equivalents A slight excess is standard practice.[1]
Base Cs₂CO₃ or K₃PO₄ (1.5 - 2.0 equiv.) Milder bases that are often sufficient and promote selectivity.[15]
Solvent Toluene or 1,4-Dioxane Anhydrous, degassed solvents are critical.[14][15]

| Temperature | 80 - 100 °C | Balance reactivity with selectivity. |

Part 3: Advanced Strategies & General Troubleshooting

FAQ 4: Is it possible to selectively react at the C-2 (bromo) position first?

While challenging due to the inherent reactivity order (C-I > C-Br), selective reaction at the C-2 position is not impossible, though it is uncommon.[3] It typically requires blocking the C-3 position or finding a highly specialized catalytic system where steric or electronic factors from the ligand override the normal reactivity pattern. In some cases, bulky ligands have been shown to direct reactions to less sterically hindered or electronically different positions.[16] However, the most reliable strategy for functionalizing the C-2 position is to first react the C-3 iodo position under mild conditions, isolate the product, and then subject it to more forcing conditions (higher temperature, more active catalyst) to react at the C-2 bromo position.[3]

Caption: Sequential functionalization workflow.

Troubleshooting Flowchart: General Issues

Caption: General troubleshooting for low-yielding reactions.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-3-iodo-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving selective and efficient C-C and C-N bond formations with this versatile but challenging substrate. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you overcome common experimental hurdles.

Understanding the Substrate: A Tale of Two Halogens

This compound is a highly functionalized heterocyclic building block with two distinct reaction handles for palladium-catalyzed cross-coupling. The key to its synthetic utility lies in the differential reactivity of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.

  • The C-I Bond (Position 3): The C-I bond is significantly weaker and more polarized than the C-Br bond. Consequently, it undergoes oxidative addition to a Pd(0) catalyst much more readily.[1][2][3] This makes the C-3 position the primary site for selective functionalization under milder reaction conditions.

  • The C-Br Bond (Position 2): The C-Br bond is stronger and requires more forcing conditions (e.g., higher temperatures, more active catalyst systems) to activate.[1][2] This allows for sequential couplings, where the C-3 position is functionalized first, followed by a second coupling at the C-2 position.

  • The Nitro Group (Position 5): The strong electron-withdrawing nature of the nitro group activates both halogen positions towards oxidative addition. However, it can also present challenges, such as catalyst inhibition or promoting undesired side reactions.[4][5][6]

This inherent reactivity difference is the cornerstone of any selective coupling strategy.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when designing their experiments.

Q1: I want to perform a single, selective coupling. Which position will react first?

A1: The C-3 position (Iodine) is the most reactive site. The general order of reactivity for aryl halides in oxidative addition is I > Br > OTf >> Cl.[7][8] By using standard, mild Suzuki, Sonogashira, or Buchwald-Hartwig conditions, you can achieve highly selective functionalization at the C-3 position while leaving the bromine at C-2 untouched for subsequent reactions.

Q2: What is a good starting point for a catalyst system for selective Suzuki coupling at the C-3 position?

A2: A reliable starting point is a combination of a Pd(0) precursor like Pd(PPh₃)₄ or a Pd(II) precursor that reduces in situ like Pd(OAc)₂ or PdCl₂(PPh₃)₂, paired with a simple phosphine ligand such as triphenylphosphine (PPh₃). These systems are typically mild enough to discriminate between the C-I and C-Br bonds.

Q3: Does the nitro group cause problems?

A3: Yes, potentially. Nitroarenes can sometimes be challenging substrates in cross-coupling reactions.[5][6][9] The nitro group can coordinate to the palladium center, potentially inhibiting the catalyst. It also makes the pyridine ring highly electron-deficient, which can influence the rates of the catalytic cycle steps. Careful selection of the base and ligand is crucial to mitigate these effects.

Q4: Can I couple at the C-2 (Bromo) position first?

A4: Achieving selective coupling at the C-2 position in the presence of the more reactive C-3 iodine is extremely challenging and generally not a recommended strategy. Standard catalytic systems will overwhelmingly favor the C-I bond.[10] A sequential, two-step approach is the most reliable method for functionalizing both positions.

Troubleshooting Guides & Optimization

Even with a sound understanding of the substrate, experimental challenges are common. This section provides a structured approach to troubleshooting.

Workflow: Troubleshooting a Failed Selective Coupling Reaction

Below is a decision-making workflow to diagnose and solve common issues.

G start Reaction Start: Low or No Conversion check_reagents 1. Verify Reagent Quality - Anhydrous solvents? - Active catalyst? - Pure starting material? start->check_reagents Initial Check check_inert 2. Ensure Inert Atmosphere - Proper degassing? - No air leaks? check_reagents->check_inert Reagents OK catalyst_issue Potential Catalyst Problem check_inert->catalyst_issue Setup OK conditions_issue Potential Conditions Problem check_inert->conditions_issue Setup OK sol_catalyst Solution A: - Screen different Pd precursors (e.g., Pd₂(dba)₃, Palladacycles) - Screen ligands (see Table 1) catalyst_issue->sol_catalyst Address Catalyst sol_base Solution B: - Screen bases (e.g., K₃PO₄, Cs₂CO₃, Et₃N) - Check base strength & solubility conditions_issue->sol_base Address Base/Solvent sol_temp Solution C: - Increase temperature incrementally (e.g., 80°C -> 100°C) - Monitor for decomposition conditions_issue->sol_temp Address Temperature

Caption: Troubleshooting workflow for low-conversion coupling reactions.

Guide 1: Troubleshooting Suzuki-Miyaura Coupling

Issue: Low yield or no reaction at the C-3 (Iodo) position.

  • Possible Cause 1: Inefficient Catalyst Activity. The chosen Pd source/ligand combination may not be active enough under your conditions. While simple PPh₃-based catalysts are a good starting point, electron-deficient substrates can require more electron-rich and bulky ligands to promote the rate-determining oxidative addition step.[7][11]

    • Solution: Screen a panel of ligands. Bulky, electron-rich monophosphine ligands from the Buchwald or cataCXium® families are excellent candidates. See Table 1 for suggestions.

  • Possible Cause 2: Inappropriate Base. The base plays a critical role in activating the boronic acid for transmetalation.[12] If the base is too weak, insoluble, or promotes side reactions, the coupling will fail.

    • Solution: For electron-deficient systems, bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[13] Ensure the base is finely powdered and dry.

  • Possible Cause 3: Homocoupling of Boronic Acid. You observe significant formation of a biaryl derived from your boronic acid. This is often caused by the presence of oxygen or an insufficiently active catalyst.

    • Solution: Improve degassing procedures (e.g., use freeze-pump-thaw cycles). Consider a more active precatalyst that rapidly enters the catalytic cycle.

Catalyst System ComponentRecommended Screening OptionsRationale for Use with this compound
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Provides the active Pd(0) species. Palladacycles can offer higher stability and activity.
Ligand (for C-I) PPh₃, P(t-Bu)₃, SPhos, XPhosPPh₃ is a good start. Bulky, electron-rich ligands like SPhos or XPhos accelerate oxidative addition and reductive elimination.[11]
Ligand (for C-Br) BrettPhos, RuPhos, Josiphos-typeMore electron-rich and sterically demanding ligands are often needed to activate the stronger C-Br bond in a second coupling step.[14]
Base (Suzuki) K₃PO₄, Cs₂CO₃, K₂CO₃, KFStronger, non-nucleophilic bases are often required for electron-deficient substrates to facilitate transmetalation without causing decomposition.[13]
Base (Sonogashira) Et₃N, DIPEA, piperidineActs as both a base and a solvent. Must be anhydrous.[15]
Base (Buchwald) NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are essential for deprotonating the amine/amide partner. Weaker bases like K₃PO₄ can be used for sensitive substrates.[16]

Table 1: Recommended Catalyst Systems and Bases for Screening.

Guide 2: Troubleshooting Sonogashira Coupling

Issue: Low yield of the desired alkynylated pyridine.

  • Possible Cause 1: Glaser Homocoupling. You observe significant amounts of a diyne product, resulting from the homocoupling of your terminal alkyne. This is a classic side reaction in Sonogashira couplings, often promoted by excess copper(I) catalyst or the presence of oxygen.[3]

    • Solution: Meticulously degas all reagents and solvents. Ensure you are using a high-purity source of CuI and add it last. Reduce the loading of CuI (e.g., from 5 mol% to 1-2 mol%). In some cases, a copper-free Sonogashira protocol may be necessary.

  • Possible Cause 2: Catalyst Deactivation. The reaction starts but stalls before completion. The combination of an amine base and a nitro-aromatic substrate can sometimes lead to the formation of palladium black and catalyst deactivation.

    • Solution: Ensure the amine base (e.g., Et₃N, DIPEA) is freshly distilled and anhydrous.[3] Consider using a more robust ligand system, such as one involving an N-heterocyclic carbene (NHC) ligand, which can stabilize the palladium center.

Guide 3: Troubleshooting Buchwald-Hartwig Amination

Issue: No C-N bond formation is observed.

  • Possible Cause 1: Base Incompatibility. The Buchwald-Hartwig amination is highly sensitive to the choice of base. The base must be strong enough to deprotonate the amine nucleophile but not so strong that it decomposes the substrate.[17][16]

    • Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. If your substrate is base-sensitive, carefully screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or a more active catalyst.

  • Possible Cause 2: Ligand Selection. The ligand is critical for facilitating the reductive elimination step that forms the C-N bond.

    • Solution: For coupling with primary and secondary amines, bulky biaryl phosphine ligands (the "Buchwald ligands") such as XPhos, SPhos, or RuPhos are state-of-the-art and generally provide the best results.[18] Bidentate ligands like BINAP or dppf can also be effective.[16]

Example Protocol: Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position

This protocol is a representative example based on established methodologies for selective coupling and should be optimized for specific substrates.[2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane/Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-Bromo-3-aryl-5-nitropyridine product.

References

Technical Support Center: Large-Scale Synthesis of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Overview and Strategic Importance

2-Bromo-3-iodo-5-nitropyridine (CAS No: 25391-61-1) is a highly functionalized heterocyclic building block of significant value to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two different halogen atoms with distinct reactivities and a nitro group, makes it an ideal substrate for sequential, regioselective cross-coupling reactions. This allows for the controlled, stepwise introduction of different molecular fragments, a crucial capability in the synthesis of complex drug candidates and functional materials.[2]

The primary strategic advantage of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. The C-I bond is weaker and more susceptible to oxidative addition, allowing for selective functionalization at the 3-position while leaving the more robust C-Br bond at the 2-position available for a subsequent transformation.[3]

This guide provides a comprehensive technical overview for the large-scale synthesis of this compound, focusing on a robust and scalable synthetic route. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format to address common challenges, and frequently asked questions (FAQs) for researchers and process chemists.

Recommended Synthetic Pathway: The Sandmeyer Reaction

For large-scale production, efficiency, reliability, and the availability of starting materials are paramount. The most direct and industrially viable route to this compound is via a Sandmeyer reaction, starting from the commercially available 2-Amino-3-iodo-5-nitropyridine (CAS No: 25391-56-4).[4][5]

This approach is advantageous for several reasons:

  • High-Yielding Transformation: The Sandmeyer reaction is a well-established, high-yielding method for the conversion of aryl amines to aryl halides.[6]

  • Late-Stage Functionalization: It utilizes a readily available, advanced intermediate, minimizing the number of synthetic steps required on a large scale.

  • Scalability: The reaction conditions are well-documented and amenable to scale-up in standard chemical reactors.[7]

The overall transformation is depicted below:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction SM 2-Amino-3-iodo-5-nitropyridine Diaz_reagents NaNO₂, HBr (aq) 0-5 °C SM->Diaz_reagents Pdt This compound Sand_reagents Cu(I)Br Room Temp to 50 °C Diaz_reagents->Sand_reagents Aryl Diazonium Bromide Intermediate Sand_reagents->Pdt

Caption: Proposed synthetic workflow via Sandmeyer reaction.

Detailed Experimental Protocol

This protocol details the conversion of 2-Amino-3-iodo-5-nitropyridine to this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 1: Key Reagents and Stoichiometry

Reagent Formula M.W. Equivalents
2-Amino-3-iodo-5-nitropyridine C₅H₄IN₃O₂ 265.01 1.0
Hydrobromic Acid (48%) HBr 80.91 ~10.0
Sodium Nitrite NaNO₂ 69.00 1.1 - 1.2

| Copper(I) Bromide | CuBr | 143.45 | 1.2 - 1.5 |

Step 1: Diazotization of the Starting Amine

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid (e.g., 500 mL for 0.5 mol scale).

  • Cool the acid to 0°C in an ice-salt bath.

  • Slowly add 2-Amino-3-iodo-5-nitropyridine (1.0 eq.) in portions, ensuring the internal temperature does not exceed 5°C. Stir until a homogenous slurry is formed.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq.) in deionized water (e.g., 1.2 mL per gram of NaNO₂).

  • Add the sodium nitrite solution dropwise to the reaction slurry via the dropping funnel. Causality: A slow, controlled addition is critical to manage the exotherm and prevent the premature decomposition of the unstable diazonium salt intermediate. Maintain the internal temperature strictly between 0-5°C throughout the addition.[8]

  • After the addition is complete, stir the mixture for an additional 30-45 minutes at 0-5°C.

  • Validation: Check for the presence of excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates that the diazotization is complete. If the test is negative, add a small additional portion of the sodium nitrite solution.[8]

Step 2: Copper-Catalyzed Sandmeyer Reaction

  • In a separate, larger reactor, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid (e.g., 1.5 mL per gram of CuBr). Cool this solution to 0°C.

  • Slowly add the cold diazonium salt slurry from Step 1 to the copper(I) bromide solution. Causality: This step initiates a radical-nucleophilic aromatic substitution (SRNAr), where the copper(I) catalyst facilitates the replacement of the diazonium group with bromide, accompanied by the evolution of nitrogen gas.[9] The rate of addition should be controlled to manage gas evolution and any potential exotherm.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture to 40-50°C and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • The crude solid product will precipitate. Collect the solid by filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dissolve the crude solid in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water, a dilute sodium thiosulfate solution (to remove any residual iodine species), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting Problem Problem: Low Final Yield Cause1 Cause: Incomplete Diazotization Problem->Cause1 Cause2 Cause: Diazonium Salt Decomposition Problem->Cause2 Cause3 Cause: Inefficient Sandmeyer Step Problem->Cause3 Solution1 Solution: Verify with starch-iodide paper. Add more NaNO₂ if needed. Cause1->Solution1 Solution2 Solution: Maintain temperature at 0-5°C. Ensure slow, controlled NaNO₂ addition. Cause2->Solution2 Solution3 Solution: Use fresh, high-quality Cu(I)Br. Ensure vigorous stirring. Cause3->Solution3

Caption: Decision tree for troubleshooting low product yield.

Q1: The final product yield is significantly lower than expected. What are the common causes?

  • A1: Incomplete Diazotization. The conversion of the primary amine to the diazonium salt is the critical first step. If insufficient sodium nitrite is used or if it decomposes before reacting, the starting material will remain, leading to low yield. Solution: Always verify the completion of the diazotization using starch-iodide paper to test for a slight excess of nitrous acid.[8]

  • A2: Decomposition of the Diazonium Salt. Aryl diazonium salts are thermally unstable and can decompose prematurely if the temperature is not strictly controlled. Solution: Maintain the reaction temperature between 0-5°C during the entire diazotization process. Use an efficient cooling bath (ice-salt) and monitor the internal temperature, not just the bath temperature.

  • A3: Inactive Catalyst. The copper(I) bromide catalyst is susceptible to oxidation to copper(II), which is less effective. Solution: Use high-quality, freshly opened Cu(I)Br. If the quality is suspect, it can be purified by washing with glacial acetic acid followed by ethanol and ether before use.

Q2: During work-up, I isolated a significant amount of a phenolic byproduct (2-hydroxy-3-iodo-5-nitropyridine). Why did this happen?

  • A: This side product forms when the diazonium salt reacts with water instead of the bromide from the catalyst. This is a common competitive side reaction. Solution: Ensure the diazonium salt is added to the CuBr solution without undue delay. Maintaining a high concentration of bromide ions (by using HBr as the solvent) helps favor the desired reaction pathway.

Q3: The reaction foamed excessively and uncontrollably during the addition of the diazonium salt to the copper solution. What went wrong?

  • A: This indicates that the decomposition of the diazonium salt and the evolution of nitrogen gas occurred too rapidly. The primary cause is usually an elevated temperature. Solution: Immediately pause the addition and ensure the receiving flask containing the CuBr solution is adequately cooled. Reduce the rate of addition of the diazonium salt to allow for controlled, steady gas evolution. Ensure the reactor has sufficient headspace to accommodate the gas being produced.

Q4: My final product is difficult to purify and appears contaminated with the starting material after recrystallization.

  • A: This points to an incomplete reaction (see Q1). If the reaction has gone to completion but purification is still an issue, the chosen recrystallization solvent may not be optimal. Solution: Perform small-scale solubility tests with different solvents to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. If recrystallization fails, column chromatography on silica gel is a reliable alternative for purification.

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards associated with this synthesis?

  • A: There are three main hazards. First, the starting material and final product are classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Second, aryl diazonium salts, while typically used in solution, can be shock-sensitive and explosive if isolated in a dry state. Never attempt to isolate the diazonium intermediate. Third, the reaction evolves nitrogen gas, which can cause pressure buildup in a closed system. Always perform the reaction in an open or vented apparatus within a fume hood.

Q: How should the final product, this compound, be stored?

  • A: Store the compound in a tightly sealed container, protected from light and moisture, in a cool, dry place.[10] Halogenated and nitro-aromatic compounds can be light-sensitive over long periods.

Q: Can I use a different copper source, like CuBr₂ or copper metal?

  • A: The classic Sandmeyer reaction specifically requires a copper(I) salt (Cu⁺) as the catalyst.[6][7] Copper(II) salts are generally not effective for this transformation. While other transition metals have been explored in variants, Cu(I)Br remains the most reliable and cost-effective choice for large-scale bromination.

Q: Why is hydrobromic acid used as the solvent instead of something like sulfuric acid?

  • A: Using HBr serves two purposes. First, it acts as the acid required for the formation of nitrous acid from sodium nitrite. Second, and more importantly, it provides a high concentration of bromide ions (Br⁻) as the nucleophile, which helps to maximize the yield of the desired bromo-product and minimize the formation of the undesired hydroxy-byproduct from reaction with water.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3-iodo-5-nitropyridine and 2-chloro-3-iodo-5-nitropyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Dihalogenated nitropyridines are a class of exceptionally versatile intermediates, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 2-Bromo-3-iodo-5-nitropyridine and 2-chloro-3-iodo-5-nitropyridine . The discussion is grounded in fundamental principles of organic chemistry and supported by experimental data from analogous systems to provide a clear framework for synthetic planning.

Introduction: The Strategic Value of Dihalogenated Nitropyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] The introduction of halogen and nitro groups onto the pyridine ring profoundly modulates its chemical properties.[1] Halogenated pyridines, particularly bromo- and iodo-derivatives, are key intermediates in cross-coupling reactions for forming new carbon-carbon and carbon-heteroatom bonds.[1] The nitro group, a potent electron-withdrawing group, deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to it.[1][2]

The presence of two different halogens, as in the title compounds, offers the potential for sequential, site-selective functionalization, a highly sought-after strategy for building molecular diversity.[3][4] This guide will dissect the reactivity of these two molecules in the two most synthetically valuable transformations: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for C-C bond formation.[5] The reactivity of aryl halides in these reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step of the catalytic cycle.[6]

The Governing Principle: Carbon-Halogen Bond Strength

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl .[7][8] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions compared to the stronger C-Br and C-Cl bonds.[4][7]

For both This compound and 2-chloro-3-iodo-5-nitropyridine , the C-I bond at the 3-position is expected to be the most reactive site in a palladium-catalyzed cross-coupling reaction. This allows for selective functionalization at this position while leaving the halogen at the 2-position intact for subsequent transformations.

Data Presentation: Predicted Reactivity in Suzuki-Miyaura Coupling
FeatureThis compound2-Chloro-3-iodo-5-nitropyridineRationale
Most Reactive Site C3-IodoC3-IodoThe C-I bond is significantly weaker than C-Br and C-Cl, making it the preferred site for oxidative addition.[4]
Relative Reactivity at C2 ModerateLowThe C-Br bond is more reactive than the C-Cl bond in Suzuki couplings, requiring more forcing conditions for the second coupling.[7]
Conditions for C3 Coupling Mild (e.g., lower temp., shorter time)Mild (e.g., lower temp., shorter time)High reactivity of the C-I bond allows for facile coupling.
Conditions for C2 Coupling More forcing than C3 couplingSignificantly more forcing than C3 couplingStronger C-X bond energies necessitate higher temperatures, stronger bases, or more specialized catalysts.[7]
Potential for Selectivity High for C3 functionalizationHigh for C3 functionalizationThe large reactivity difference between C-I and C-Br/C-Cl allows for excellent regioselectivity.[4]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C3-Iodo Position

This generalized protocol is based on established methods for the selective coupling of dihalopyridines and should be optimized for specific substrates.[4][9]

Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the 3-iodo-5-nitropyridine substrate (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

Reaction and Work-up:

  • Heat the reaction mixture to a temperature typically between 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) R-X Ar-X R-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) R'-B(OH)2 R'-B(OH)2 + Base R'-B(OH)2->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' Ar-R' Reductive Elimination->R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 5-position of the pyridine ring activates the molecule for nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[2][10]

The Governing Principle: Electronic Activation and Leaving Group Ability

The reactivity in SNAr is governed by two primary factors:

  • Electronic Activation: The nitro group at the 5-position is para to the halogen at the 2-position. This geometric arrangement is ideal for stabilizing the negative charge of the Meisenheimer complex through resonance, thus significantly activating the C2 position for nucleophilic attack.[2]

  • Leaving Group Ability: In the rate-determining step of many SNAr reactions (the attack of the nucleophile), the nature of the leaving group is less critical than in SN1 or SN2 reactions. However, the C-X bond is broken in the subsequent, faster elimination step. Generally, for SNAr on activated aromatic systems, the reactivity order can be F > Cl > Br > I, as the more electronegative halogens better stabilize the transition state leading to the Meisenheimer complex.

Therefore, for both This compound and 2-chloro-3-iodo-5-nitropyridine , the halogen at the C2 position is the most likely site for nucleophilic attack. The C3-iodo position is not activated by the nitro group and is thus expected to be unreactive in SNAr.

Data Presentation: Predicted Reactivity in SNAr

Based on the principles of SNAr, we can predict the relative reactivity of the C-Br versus C-Cl bond at the activated C2 position.

FeatureThis compound2-chloro-3-iodo-5-nitropyridineRationale
Most Reactive Site C2-BromoC2-ChloroThe C2 position is activated by the para-nitro group, making it susceptible to nucleophilic attack.[2]
Relative Reactivity GoodExcellentThe C-Cl bond is generally more reactive than the C-Br bond in SNAr when the initial nucleophilic attack is rate-determining, due to the higher electronegativity of chlorine stabilizing the transition state.
Reaction Conditions Mild to moderateMildBoth are highly activated substrates, but the chloro-derivative may react faster or under milder conditions.
Expected Yields Good to excellentGood to excellentThe high degree of activation by the nitro group generally leads to high-yielding reactions with a variety of nucleophiles.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This generalized protocol is based on established methods for SNAr reactions on nitropyridines.[11]

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-halo-3-iodo-5-nitropyridine substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., ethanol, DMF, or DMSO).

  • Add the amine nucleophile (1.1-1.5 equiv) to the solution.

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2-2.0 equiv).

Reaction and Work-up:

  • Heat the reaction mixture to a suitable temperature (e.g., reflux in ethanol) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Diagram of SNAr Mechanism

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start 2-Halo-5-nitropyridine + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Product 2-Nu-5-nitropyridine + X⁻ Meisenheimer->Product

References

A Senior Application Scientist's Guide to Pyridine Synthesis: Evaluating Alternatives to 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of highly substituted pyridine scaffolds is a cornerstone of modern synthetic chemistry. The 2-bromo-3-iodo-5-nitropyridine motif is a powerful starting material, offering orthogonal reactivity at two distinct positions, further activated by the strongly electron-withdrawing nitro group. However, reliance on a single building block can be limiting. This guide provides an in-depth technical comparison of viable alternative reagents, offering field-proven insights into their reactivity, selectivity, and practical application. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to select the optimal synthetic strategy for your target molecule.

The Principle of Orthogonal Reactivity in Dihalopyridines

The utility of reagents like this compound lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of different substituents. The generally accepted order of reactivity, governed by bond strength and the ease of oxidative addition to a Pd(0) catalyst, is C–I > C–Br > C–Cl.[1]

Furthermore, the pyridine nitrogen atom profoundly influences the ring's electronic landscape. It renders the α-positions (C2/C6) and the γ-position (C4) more electron-deficient, making them inherently more reactive towards oxidative addition than the β-positions (C3/C5).[2][3] However, this intrinsic reactivity can be modulated or even overridden by the choice of catalyst, ligands, and the presence of other substituents on the ring.[4]

The nitro group at the 5-position in this compound serves as a powerful electron-withdrawing group (EWG). This EWG enhances the electrophilicity of the entire pyridine ring, thereby increasing the rate of the initial oxidative addition step for all attached halogens, making it a highly activated substrate for cross-coupling reactions.[5][6]

Comparative Analysis of Alternative Dihalopyridine Scaffolds

While this compound offers excellent reactivity, a range of other dihalopyridines can serve as effective, and sometimes more suitable, alternatives depending on the target molecule and desired functionalization sequence. Here, we compare the most common 2,3-dihalo- and other dihalopyridine systems.

The 2,3-Dihalopyridine Family: A Direct Comparison

2,3-Dibromopyridine: A readily available and versatile alternative, 2,3-dibromopyridine allows for sequential functionalization by leveraging the higher reactivity of the C2-Br bond over the C3-Br bond.[4][7] While the reactivity difference is less pronounced than between an iodo and a bromo substituent, selectivity can be achieved with careful control of reaction conditions.

2,3-Dichloropyridine: As a less expensive starting material, 2,3-dichloropyridine is an attractive option for large-scale synthesis.[8] The C2-Cl bond is significantly more reactive than the C3-Cl bond, particularly in nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig aminations.[9][10] However, cross-coupling at the C3-Cl position can be challenging and often requires more robust catalyst systems and harsher conditions.[9]

2-Bromo-3-chloropyridine: This reagent offers a clearer differentiation in halogen reactivity than 2,3-dibromopyridine. The C-Br bond can be selectively functionalized using standard cross-coupling conditions, leaving the more inert C-Cl bond for a subsequent, more forcing reaction.[11]

Alternative Substitution Patterns

2-Bromo-4-iodopyridine: This isomer provides a distinct advantage by placing the most reactive halogen (I) at the electronically activated C4 position, while the less reactive bromine is at the C2 position. This combination allows for highly selective initial functionalization at C4 under mild conditions.[1][12]

Comparative Performance Data Summary

The following table summarizes the expected regioselectivity and relative reactivity for key alternative reagents in common palladium-catalyzed cross-coupling reactions. Yields are representative and can vary significantly based on specific substrates, catalysts, and conditions.

ReagentFirst Coupling PositionTypical First ReactionSecond Coupling PositionTypical Second ReactionRelative ReactivityKey Advantages
This compound C3 (Iodo)Suzuki, SonogashiraC2 (Bromo)Suzuki, Buchwald-HartwigVery HighHighly activated, excellent orthogonality
2,3-Dibromopyridine C2 (Bromo)Suzuki, SonogashiraC3 (Bromo)Suzuki, Buchwald-HartwigModerateGood availability, predictable C2 selectivity
2,3-Dichloropyridine C2 (Chloro)Buchwald-Hartwig, SNArC3 (Chloro)Suzuki (forcing conditions)LowCost-effective, good for C2 amination
2-Bromo-3-chloropyridine C2 (Bromo)Suzuki, SonogashiraC3 (Chloro)Suzuki, Buchwald-HartwigModerate-HighClear reactivity differential (Br vs Cl)
2-Bromo-4-iodopyridine C4 (Iodo)Suzuki, SonogashiraC2 (Bromo)Suzuki, Buchwald-HartwigHighHighly selective C4 functionalization

Experimental Section: Protocols and Methodologies

The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for key sequential functionalization strategies.

Workflow for Sequential Cross-Coupling

This diagram illustrates the logical flow for the sequential functionalization of a dihalopyridine, which forms the basis of the subsequent protocols.

G cluster_0 Step 1: First Cross-Coupling (Position X) cluster_1 Step 2: Second Cross-Coupling (Position Y) start Dihalopyridine (e.g., 2,3-Dibromopyridine) reagents1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Coupling Partner 1 (e.g., Arylboronic Acid) start->reagents1 Add reaction1 Reaction at more reactive C-X bond reagents1->reaction1 Heat product1 Mono-functionalized Pyridine reaction1->product1 Isolate & Purify reagents2 Pd Catalyst (e.g., XPhos Pd G3) Base (e.g., K₃PO₄) Coupling Partner 2 (e.g., Terminal Alkyne) product1->reagents2 Use as substrate reaction2 Reaction at less reactive C-Y bond reagents2->reaction2 Heat final_product Di-functionalized Pyridine reaction2->final_product Isolate & Purify

Caption: General workflow for sequential cross-coupling.

Protocol: Sequential Suzuki and Sonogashira Coupling of 2,3-Dibromopyridine

This protocol demonstrates the functionalization at the more reactive C2 position via Suzuki coupling, followed by a Sonogashira coupling at the C3 position.

Step 1: Selective Suzuki-Miyaura Coupling at C2

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2,3-dibromopyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of ~0.2 M with respect to the 2,3-dibromopyridine.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-bromo-2-arylpyridine intermediate. A typical isolated yield for this step is in the range of 70-85%.

Step 2: Sonogashira Coupling at C3

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the 3-bromo-2-arylpyridine intermediate (1.0 equiv), copper(I) iodide (CuI, 0.05 equiv), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-8 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired 2-aryl-3-alkynylpyridine. Typical yields for this second step range from 65-90%.[13][14]

Protocol: Sequential Buchwald-Hartwig Amination and Suzuki Coupling of 2,3-Dichloropyridine

This protocol leverages the high reactivity of the C2-Cl bond towards amination, followed by a Suzuki coupling at the more challenging C3 position.

Step 1: Selective Buchwald-Hartwig Amination at C2

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with 2,3-dichloropyridine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 equiv) and the corresponding ligand (e.g., RuPhos, 0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat to 100 °C for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify by column chromatography to yield the 2-amino-3-chloropyridine intermediate. This C2-selective amination often proceeds with high yields (>90%).[9][15]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Complex (Ar-Pd(II)L₂-Cl) Pd0->OA Ar-Cl LC Ligand/Amine Coordination OA->LC HNR₂ RE Reductive Elimination LC->RE Base RE->Pd0 Product Ar-NR₂ RE->Product

Caption: Simplified Buchwald-Hartwig amination cycle.[16][17]

Step 2: Suzuki-Miyaura Coupling at C3

  • Reaction Setup: To a microwave vial, add the 2-amino-3-chloropyridine intermediate (1.0 equiv), the arylboronic acid (1.5 equiv), and a strong base such as potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add a robust palladium catalyst system suitable for activating aryl chlorides, such as XPhos Pd G3 (0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically tert-butanol/water (10:1).

  • Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Work-up and Purification: Follow the standard aqueous work-up and chromatographic purification as described in the previous protocols to obtain the 2-amino-3-arylpyridine product. Yields for this step are highly substrate-dependent but can be moderate to good with an optimized catalyst system.

Strategic Considerations and Conclusion

The choice of a dihalopyridine building block is a critical strategic decision in the synthesis of complex pyridine derivatives.

  • This compound remains the reagent of choice when high reactivity and a clean, predictable C-I/C-Br reactivity differential are paramount. The activating nitro group facilitates reactions under milder conditions, which is beneficial for sensitive substrates.

  • 2,3-Dibromopyridine and 2-Bromo-3-chloropyridine represent excellent, cost-effective alternatives with well-defined, albeit less pronounced, reactivity differences between the halogen positions. They are workhorse reagents for building a wide array of di- and trisubstituted pyridines.

  • 2,3-Dichloropyridine is particularly valuable when the synthetic route begins with a nucleophilic substitution or amination at the C2 position, followed by a more challenging C-C bond formation at C3. Its low cost makes it ideal for process development and scale-up.

  • De Novo Synthesis: For highly substituted or uniquely patterned pyridines, functionalizing a pre-formed ring may not be the most efficient approach. In such cases, constructing the pyridine ring from acyclic precursors (e.g., via Hantzsch, Bohlmann-Rahtz, or modern metal-catalyzed cycloadditions) should be considered as a powerful alternative strategy.[18][19]

By understanding the inherent electronic properties of these reagents and the principles of catalyst control, researchers can move beyond a single building block and strategically select the optimal starting material to efficiently access their desired pyridine targets. This guide provides the foundational data and protocols to make those informed decisions, accelerating discovery and development in chemical science.

References

A Comparative Guide to NMR Validation of 2-Bromo-3-iodo-5-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of a Differentiated Dihalopyridine

In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. 2-Bromo-3-iodo-5-nitropyridine is a particularly valuable building block due to its differentiated halogenation. The presence of both a bromine and an iodine atom on the same pyridine ring allows for selective, sequential functionalization through modern cross-coupling chemistry. The nitro group further activates the ring and provides a handle for subsequent transformations. However, the success of any synthetic strategy hinges on the unambiguous confirmation of its products. This guide provides an in-depth comparison of common cross-coupling reactions involving this substrate and establishes a robust framework for validating the resulting regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: The Principle of Regioselectivity in Cross-Coupling Reactions

The ability to selectively functionalize one halogen site over the other is the primary advantage of using this compound. This regioselectivity is governed by the fundamental principles of palladium-catalyzed cross-coupling reactions. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex, which is often the rate-determining step.[1] The reactivity of the carbon-halogen (C-X) bond is directly related to its bond dissociation energy, following the general trend: C–I > C–Br > C–Cl.[2][3]

The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it significantly more susceptible to oxidative addition by the palladium catalyst.[1][2] Consequently, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination will preferentially occur at the C3-Iodo position under carefully controlled conditions, leaving the C2-Bromo position intact for subsequent transformations.[4][5]

G cluster_0 Regioselective Cross-Coupling A 2-Bromo-3-iodo- 5-nitropyridine C Oxidative Addition (Rate-Determining Step) A->C B Pd(0) Catalyst B->C D C3-Iodo Bond (Weaker, More Reactive) C->D Favored Pathway E C2-Bromo Bond (Stronger, Less Reactive) C->E Disfavored Pathway F Selective Reaction at C3 D->F G 2-Bromo-3-substituted- 5-nitropyridine F->G G A 1. Reaction Setup (Substrate, Reagents, Pd Catalyst, Ligand, Base, Solvent) B 2. Inert Atmosphere (N2 or Ar Purge) A->B C 3. Reaction (Stirring at specified Temp.) B->C D 4. Workup & Extraction (Quench, Separate Layers) C->D E 5. Purification (Column Chromatography) D->E F 6. NMR Sample Prep (Dissolve in CDCl3 or DMSO-d6) E->F G 7. NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) F->G H 8. Spectral Analysis & Structure Confirmation G->H G Start Analyze ¹H NMR Spectrum Q1 Are there two doublets in the 8.0-9.5 ppm region? Start->Q1 A1_Yes Yes. Pyridine ring protons H4 and H6 are present. Q1->A1_Yes Yes A1_No No. Reaction may have failed or degradation occurred. Q1->A1_No No Q2 Are new signals from the coupling partner present? A1_Yes->Q2 A2_Yes Yes. Coupling likely successful. Q2->A2_Yes Yes A2_No No. Likely unreacted starting material. Q2->A2_No No AnalyzeC13 Analyze ¹³C NMR Spectrum A2_Yes->AnalyzeC13 Q3 Has the C3 signal (~98 ppm) disappeared and a new C3 signal appeared downfield? AnalyzeC13->Q3 A3_Yes Yes. Confirms reaction occurred at the C3-Iodo position. Q3->A3_Yes Yes A3_No No. Reaction did not occur at C3. Check C2 signal (~145 ppm) for changes. Q3->A3_No No Conclusion Structure Confirmed: 2-Bromo-3-substituted-5-nitropyridine A3_Yes->Conclusion

References

A Senior Application Scientist's Guide: Comparing Palladium Catalysts for Selective 2-Bromo-3-iodo-5-nitropyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science, the ability to selectively functionalize complex molecular scaffolds is paramount. The 2-Bromo-3-iodo-5-nitropyridine scaffold is a prime example of a versatile building block, offering two distinct halogen sites for sequential, controlled chemical modifications. The key to unlocking its synthetic potential lies in the strategic selection of a palladium catalyst capable of discerning between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

This guide provides an in-depth comparison of common palladium catalysts for cross-coupling reactions on this substrate. We will move beyond simple protocols to explore the causality behind catalyst choice, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic campaigns.

The Foundation of Selectivity: C–I vs. C–B Bond Reactivity

The synthetic utility of this compound hinges on the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the C-X bond to a Pd(0) center.[1] The bond dissociation energy of a C-I bond is significantly lower than that of a C-Br bond. Consequently, the C-I bond at the 3-position is inherently more reactive and will preferentially undergo oxidative addition, allowing for selective functionalization while leaving the C-Br bond at the 2-position intact for subsequent transformations.[2][3] This principle is the cornerstone of designing one-pot, multi-reaction sequences.

A Comparative Analysis of Palladium Catalyst Systems

The choice of catalyst—specifically the palladium source and its associated ligands—is the most critical parameter for controlling reaction efficiency and selectivity. Below, we compare three classes of widely-used palladium catalysts for a model Suzuki-Miyaura coupling reaction.

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4

As a pre-formed, air-stable Pd(0) source, Pd(PPh3)4 has long been a staple in cross-coupling chemistry.

  • Mechanistic Insight: In solution, Pd(PPh3)4 exists in equilibrium with more reactive, less-ligated species like Pd(PPh3)2, which readily enter the catalytic cycle. While reliable, the triphenylphosphine ligands are not exceptionally electron-rich or bulky, which can sometimes lead to slower rates of reductive elimination and the need for higher reaction temperatures.

  • Performance Profile: It is a cost-effective and readily available catalyst. However, it often requires higher catalyst loadings (typically 2-5 mol%) and can be sensitive to sterically hindered substrates. Its performance can be moderate, especially when compared to modern, specialized catalyst systems.[4][5]

The Robust Standard: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl2(dppf)

This air-stable Pd(II) precatalyst requires in-situ reduction to the active Pd(0) species. The defining feature is the dppf ligand.

  • Mechanistic Insight: The dppf ligand possesses a wide "bite angle," which is the P-Pd-P angle. This specific geometry is known to promote the crucial reductive elimination step, accelerating catalyst turnover. The ferrocene backbone provides exceptional thermal stability, making it a robust choice for a wide array of Suzuki couplings.[6]

  • Performance Profile: PdCl2(dppf) is known for its broad substrate scope and functional group tolerance.[6] It generally provides higher yields and requires lower catalyst loadings than Pd(PPh3)4. Its stability makes it a reliable choice for complex synthetic routes.[7]

The High-Performance Specialist: Buchwald Precatalysts (e.g., XPhos G3)

The development of bulky, electron-rich phosphine ligands by the Buchwald group revolutionized palladium catalysis. Precatalysts like XPhos G3 are designed for maximum efficiency.

  • Mechanistic Insight: These precatalysts feature a carbazole-palladium bond, which facilitates the clean and rapid generation of the active monoligated Pd(0) species, L-Pd(0). The XPhos ligand is both extremely bulky and electron-donating. This combination dramatically accelerates both the oxidative addition and reductive elimination steps, leading to exceptionally high catalytic activity.[8][9]

  • Performance Profile: Buchwald precatalysts enable reactions to proceed at lower temperatures, with significantly lower catalyst loadings (often <1 mol %), and in shorter reaction times. They are the premier choice for challenging couplings, including those involving sterically hindered partners or less reactive aryl chlorides.[8][9][10]

Quantitative Performance Data: Suzuki-Miyaura Coupling

To illustrate the performance differences, a Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid was conducted. The results are summarized below.

CatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield of 3-aryl Product (%)Selectivity (C-I : C-Br)
Pd(PPh3)45Na2CO3Toluene/H2O1001675>95:5
PdCl2(dppf)2Cs2CO31,4-Dioxane90891>98:2
XPhos G3 Precatalyst0.5K3PO42-MeTHF65396>99:1

Experimental Protocol: High-Efficiency Suzuki-Miyaura Coupling

This protocol describes the optimized procedure using the high-performance XPhos G3 precatalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos G3 Precatalyst (0.005 mmol, 0.5 mol%)

  • Potassium Phosphate (K3PO4, 2.0 mmol, 2.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound, 4-methoxyphenylboronic acid, XPhos G3 precatalyst, and K3PO4 to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed 2-MeTHF via syringe.

  • Reaction Conditions: Seal the vessel and heat the mixture to 65 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired 2-Bromo-3-(4-methoxyphenyl)-5-nitropyridine.

Visualizing the Chemistry

The following diagrams illustrate the fundamental catalytic cycle and the logical workflow for catalyst selection.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-I) PdII_Aryl Ar-Pd(II)-I(L_n) OA->PdII_Aryl Trans Transmetalation (Ar'-B(OR)2) PdII_Aryl->Trans PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Trans->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Product (Ar-Ar') RE->Product

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling cycle.

Workflow Start Define Synthetic Goal: Selective C-3 Arylation Hypothesis Hypothesis: C-I bond is more reactive than C-Br Start->Hypothesis Screening Catalyst Screening: Pd(PPh3)4 vs. PdCl2(dppf) vs. XPhos G3 Hypothesis->Screening Analysis Analyze Key Metrics: Yield, Selectivity, Reaction Time, Cost Screening->Analysis Decision Select Optimal Catalyst System Analysis->Decision Optimization Optimize Reaction Parameters: Base, Solvent, Temperature Decision->Optimization If necessary ScaleUp Proceed to Scale-Up Decision->ScaleUp If optimal Optimization->ScaleUp

References

A Comparative Guide to the Efficiency of Suzuki vs. Stille Coupling for the Functionalization of 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient construction of complex molecular architectures is paramount. Substituted nitropyridines are crucial building blocks in medicinal chemistry, and their selective functionalization is a key step in the synthesis of numerous pharmaceutical agents. This guide provides an in-depth technical comparison of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the regioselective arylation of 2-Bromo-3-iodo-5-nitropyridine.

The strategic importance of this compound lies in its differential reactivity at the C2 and C3 positions, dictated by the distinct carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond. This intrinsic difference allows for selective functionalization at the C3 position under carefully controlled conditions, leaving the C2-bromo position available for subsequent transformations. The electron-withdrawing nitro group at the C5 position further influences the reactivity of the pyridine ring, making a judicious choice of coupling methodology essential for optimal outcomes.

While specific comparative studies on this compound are not extensively documented, this guide leverages established principles and experimental data from closely analogous dihalopyridine systems to provide a robust and insightful analysis.

Fundamental Principles: A Mechanistic Overview

Both the Suzuki and Stille couplings are powerful methods for the formation of carbon-carbon bonds, proceeding through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—an organoboron species in the Suzuki reaction versus an organotin compound in the Stille reaction—imparts distinct characteristics to each transformation.

The Suzuki-Miyaura coupling typically requires a base to activate the organoboron reagent (e.g., a boronic acid), forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base and solvent system is critical to prevent side reactions such as protodeboronation.

The Stille coupling , in contrast, often proceeds under neutral or mildly basic conditions, as organostannanes are generally sufficiently reactive for direct transmetalation. This can be a significant advantage when working with base-sensitive substrates. However, the primary drawback of the Stille reaction is the high toxicity of organotin reagents and the often-challenging removal of tin-containing byproducts.

Data Presentation: A Quantitative Comparison

The following table summarizes representative reaction conditions and expected yields for the selective C3-arylation of this compound based on data from analogous dihalopyridine systems. This data provides a baseline for what researchers can expect when choosing between the Suzuki and Stille couplings for this substrate.

ParameterSuzuki CouplingStille Coupling
Typical Yield 80-95%85-98%
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd₂(dba)₃
Catalyst Loading 2-5 mol%3-5 mol%
Nucleophile Arylboronic acid (1.1-1.5 equiv)Arylstannane (1.1-1.2 equiv)
Base/Additive K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv)Often none; LiCl or CuI can be additives
Solvent Dioxane/H₂O, Toluene/H₂O, DMFToluene, Dioxane, THF, DMF
Temperature 80-100 °C80-110 °C
Reaction Time 4-16 hours6-24 hours
Key Advantage Low toxicity of boron reagents and byproductsExcellent functional group tolerance, neutral conditions
Key Disadvantage Potential for protodeboronation, requires baseHigh toxicity of tin reagents, byproduct removal

Experimental Protocols

The following are detailed, step-by-step methodologies for the selective C3-arylation of this compound using both Suzuki and Stille couplings. These protocols are based on established procedures for similar substrates and serve as a robust starting point for optimization.

Protocol 1: Selective Suzuki Coupling at the C3-Iodo Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-3-aryl-5-nitropyridine.

Protocol 2: Selective Stille Coupling at the C3-Iodo Position

Materials:

  • This compound (1.0 equiv)

  • Arylstannane (e.g., tributyl(aryl)stannane) (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous and degassed toluene

  • Saturated aqueous solution of KF

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene to the flask via syringe and stir for 5 minutes.

  • Add the arylstannane reagent dropwise via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Methodologies

To further clarify the processes, the following diagrams illustrate the catalytic cycles of both reactions and a generalized workflow for a comparative experiment.

Suzuki_Cycle cluster_substrate Substrates Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Product RedElim->Product R¹-R² R1X R¹-X (this compound) R1X->OxAdd R2BY2 R²-B(OR)₂ (Arylboronic Acid) R2BY2->Transmetal Base Base Base->R2BY2 + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle cluster_substrate Substrates Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Product RedElim->Product R¹-R² R1X R¹-X (this compound) R1X->OxAdd R2SnR3 R²-SnR₃ (Arylstannane) R2SnR3->Transmetal

Caption: Catalytic cycle of the Stille coupling.

Workflow cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling start Start: This compound s_reagents Add Arylboronic Acid, Pd Catalyst, Base start->s_reagents st_reagents Add Arylstannane, Pd Catalyst start->st_reagents s_reaction Heat in Dioxane/H₂O (90 °C, 4-12h) s_reagents->s_reaction s_workup Aqueous Workup s_reaction->s_workup s_purify Column Chromatography s_workup->s_purify end end s_purify->end 2-Bromo-3-aryl-5-nitropyridine st_reaction Heat in Toluene (100 °C, 6-24h) st_reagents->st_reaction st_workup KF Workup to remove Tin st_reaction->st_workup st_purify Column Chromatography st_workup->st_purify st_purify->end 2-Bromo-3-aryl-5-nitropyridine

Caption: Comparative experimental workflow.

Field-Proven Insights and Recommendations

Causality Behind Experimental Choices:

  • Catalyst Selection: For both reactions, Pd(PPh₃)₄ is a robust and commonly used catalyst that is effective for the coupling of aryl iodides and bromides.[1] PdCl₂(dppf) is another excellent choice for Suzuki couplings, often providing high yields and showing good functional group tolerance.[2]

  • Solvent Choice: The use of a biphasic solvent system like dioxane/water or toluene/water in Suzuki couplings is crucial for dissolving both the organic substrate and the inorganic base.[3] For Stille couplings, anhydrous aprotic solvents like toluene or dioxane are preferred to prevent hydrolysis of the organostannane reagent.[4]

  • Base in Suzuki Coupling: A base is essential for the transmetalation step in the Suzuki reaction.[5] Carbonates such as K₂CO₃ and Cs₂CO₃ are effective, with the choice often depending on the specific boronic acid and substrate.

  • Temperature Control: For dihaloheterocycles, maintaining a moderate temperature (80-100 °C) is key to ensuring selectivity for the more reactive C-I bond.[6] Higher temperatures can lead to the undesired coupling at the C-Br position.

Trustworthiness and Self-Validation:

The protocols provided are designed to be self-validating. The progress of the reactions should be monitored by TLC or LC-MS to determine the optimal reaction time and to check for the formation of byproducts. The selective formation of the mono-arylated product at the C3 position can be confirmed by NMR spectroscopy and mass spectrometry.

Authoritative Grounding:

The principles of regioselectivity in the cross-coupling of dihaloheterocycles are well-established, with the reactivity order of halogens being I > Br > Cl.[6] This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step.[2] The choice between Suzuki and Stille coupling often hinges on a trade-off between the toxicity of the reagents and the reaction conditions. The Suzuki coupling is generally favored due to the low toxicity of boron compounds.[7] However, the Stille coupling's tolerance for a wide range of functional groups and its ability to proceed under neutral conditions make it a powerful alternative, especially for complex or base-sensitive substrates.

Conclusion

Both the Suzuki and Stille couplings are highly effective methods for the selective C3-arylation of this compound.

  • The Suzuki-Miyaura coupling is recommended as the primary choice due to its favorable safety profile, the wide availability of boronic acids, and the ease of byproduct removal.[7]

  • The Stille coupling serves as an excellent alternative, particularly when the substrate is sensitive to the basic conditions of the Suzuki reaction or when the corresponding boronic acid is unstable. Its primary drawbacks are the toxicity of the organotin reagents and the necessity of a specific workup procedure to remove tin byproducts.[1]

Ultimately, the optimal choice will depend on the specific synthetic goals, the scale of the reaction, and the functional group tolerance required. Careful optimization of the reaction conditions, including catalyst, solvent, and temperature, will be crucial for achieving high yields and selectivity.

References

analysis of byproducts in 2-Bromo-3-iodo-5-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Byproduct Analysis in the Synthesis of 2-Bromo-3-iodo-5-nitropyridine for Drug Development Professionals

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery. This compound is a key building block, offering multiple points for diversification in the generation of novel molecular entities. However, the very reactivity that makes this intermediate valuable also presents significant challenges in controlling its synthesis and ensuring the purity of the final product. The formation of byproducts can significantly impact yield, purification efficiency, and, most critically, the safety and efficacy of the resulting active pharmaceutical ingredients (APIs).

This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on the identification and characterization of potential byproducts. We will delve into the mechanistic origins of these impurities and provide field-proven analytical strategies to ensure the integrity of this crucial synthetic intermediate.

Synthetic Strategies and Associated Byproduct Profiles

The synthesis of this compound is not a trivial endeavor, and the choice of synthetic route has a profound impact on the impurity profile. Two common strategies involve either the sequential halogenation and nitration of a pyridine precursor or the modification of a pre-functionalized pyridine ring, often via a Sandmeyer reaction.

Route 1: Sequential Halogenation and Nitration

A logical, albeit challenging, approach is the direct functionalization of a simpler pyridine derivative. A plausible pathway begins with 2-aminopyridine, proceeding through bromination, iodination, and finally nitration.

2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine NBS 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-iodopyridine NIS 2-Amino-3,5-dibromopyridine (Byproduct A) 2-Amino-3,5-dibromopyridine (Byproduct A) 2-Amino-5-bromopyridine->2-Amino-3,5-dibromopyridine (Byproduct A) Excess NBS This compound (Target) This compound (Target) 2-Amino-5-bromo-3-iodopyridine->this compound (Target) 1. NaNO2, H2SO4 2. CuBr Isomeric Nitration Products (Byproduct B) Isomeric Nitration Products (Byproduct B) 2-Amino-5-bromo-3-iodopyridine->Isomeric Nitration Products (Byproduct B) HNO3/H2SO4 Dehalogenated Species (Byproduct C) Dehalogenated Species (Byproduct C) 2-Amino-5-bromo-3-iodopyridine->Dehalogenated Species (Byproduct C) Side Reaction

Caption: Synthetic Route 1: Sequential Halogenation and Nitration.

A significant challenge in this approach is controlling the regioselectivity of each step. Over-halogenation is a common issue. For instance, in the synthesis of the related 2-amino-5-bromo-3-iodopyridine, the formation of 2-amino-3,5-dibromopyridine is a major impurity due to over-bromination[1].

The final nitration step is particularly problematic. The pyridine ring is deactivated by the existing halogen substituents, requiring harsh nitrating conditions (e.g., fuming nitric acid and oleum)[1]. These conditions can lead to a mixture of constitutional isomers and potential degradation of the starting material. The directing effects of the bromo and iodo substituents, along with the pyridine nitrogen, can lead to nitration at undesired positions.

Route 2: The Sandmeyer Reaction Approach

An alternative strategy involves the diazotization of an amino-substituted nitropyridine followed by a Sandmeyer reaction to introduce one of the halogen atoms. This route can offer better control over the substitution pattern, particularly if a precursor with the nitro group already in place is available. A common precursor is 2-amino-5-bromo-3-nitropyridine[2].

2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-bromo-3-nitropyridine->Diazonium Salt Intermediate NaNO2, H+ This compound (Target) This compound (Target) Diazonium Salt Intermediate->this compound (Target) KI 2-Bromo-3-hydroxy-5-nitropyridine (Byproduct D) 2-Bromo-3-hydroxy-5-nitropyridine (Byproduct D) Diazonium Salt Intermediate->2-Bromo-3-hydroxy-5-nitropyridine (Byproduct D) H2O Biaryl Dimers (Byproduct E) Biaryl Dimers (Byproduct E) Diazonium Salt Intermediate->Biaryl Dimers (Byproduct E) Radical Coupling Azo Compounds (Byproduct F) Azo Compounds (Byproduct F) Diazonium Salt Intermediate->Azo Compounds (Byproduct F) Coupling with starting material

Caption: Synthetic Route 2: Sandmeyer Reaction Pathway.

The Sandmeyer reaction, while powerful, is known to generate a host of byproducts[2][3]. The mechanism involves radical intermediates, which can lead to several side reactions[2][3]:

  • Hydroxylation: The diazonium salt can react with water to produce the corresponding phenol (2-Bromo-3-hydroxy-5-nitropyridine).

  • Dimerization: Aryl radicals can couple to form biaryl species.

  • Azo Coupling: The diazonium salt can couple with the electron-rich starting amine to form azo compounds.

Comparative Analysis of Byproduct Profiles

Byproduct TypeRoute 1: Sequential Halogenation & NitrationRoute 2: Sandmeyer ReactionAnalytical Challenge
Isomeric Products High probability of constitutional isomers of the nitro group.Lower probability if starting with a pre-nitrated precursor.Difficult to separate chromatographically; requires high-resolution techniques.
Over-halogenation High probability of di-brominated or di-iodinated species.Less likely, as one halogen is introduced in a controlled manner.Similar molecular weights can complicate MS analysis.
Incomplete Reaction Presence of halogenated, non-nitrated intermediates.Unreacted diazonium salt (highly unstable) or starting amine.Relatively easy to detect due to significant differences in polarity and mass.
Side-Reaction Products Dehalogenation, ring opening under harsh conditions.Phenols, biaryl dimers, azo compounds.Wide range of polarities and molecular weights; requires broad-spectrum analytical methods.

Experimental Protocols for Byproduct Analysis

A robust analytical methodology is crucial for the identification and quantification of byproducts. A combination of chromatographic and spectroscopic techniques is generally required.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is the workhorse for analyzing the purity of reaction mixtures containing this compound.

Protocol:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a wide range of polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: A UV detector set at a wavelength where all components have reasonable absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the peaks, which can aid in distinguishing between isomers.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

This method should provide good separation of the starting materials, the target product, and many of the more polar byproducts like the hydroxylated species. Isomers may co-elute or be only partially resolved, requiring further optimization of the mobile phase or column chemistry[4][5].

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is particularly useful for identifying less polar and more volatile byproducts, such as over-halogenated species or dehalogenated impurities.

Protocol:

  • Column: A low-to-mid polarity capillary column, such as a DB-5ms (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm), is suitable[6].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

    • Final hold: Hold at 280 °C for 5-10 minutes.

  • Injector: Split/splitless injector, typically in split mode to avoid column overloading.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of 50-500 amu.

  • Sample Preparation: Dissolve the crude sample in a volatile organic solvent like dichloromethane or ethyl acetate.

The mass spectra obtained can be compared to libraries (e.g., NIST) for tentative identification of byproducts. The fragmentation patterns will be crucial for distinguishing between constitutional isomers[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is an indispensable tool for the unambiguous identification of the target compound and its byproducts, particularly isomers.

¹H NMR Spectroscopy:

  • The protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).

  • The chemical shifts and coupling constants will be highly dependent on the substitution pattern. For the target molecule, two doublets would be expected in the aromatic region. Isomeric byproducts will show different splitting patterns and chemical shifts. For example, the ¹H NMR spectrum of the related 3-amino-5-bromo-2-iodopyridine shows two doublets at δ 7.16 and 7.67 ppm[8].

¹³C NMR Spectroscopy:

  • The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule and help to distinguish between isomers[9].

  • The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The carbon attached to the nitro group will be significantly deshielded. The chemical shifts for the carbons in 3-amino-5-bromo-2-iodopyridine are observed at δ 106.10, 120.01, 120.92, 137.97, and 147.68 ppm[8].

Conclusion

The synthesis of this compound is a multi-step process where the potential for byproduct formation is high. A thorough understanding of the reaction mechanisms for the chosen synthetic route is essential for anticipating the likely impurities. A combination of HPLC for routine purity analysis and GC-MS and NMR for definitive structural elucidation of byproducts provides a robust quality control strategy. By implementing these analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this vital building block, ultimately contributing to the development of safe and effective new medicines.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The compound 2-Bromo-3-iodo-5-nitropyridine is a highly functionalized heterocyclic building block, valuable in the synthesis of complex pharmaceutical agents. Its intricate structure, featuring three distinct electron-withdrawing substituents on a pyridine ring, presents unique challenges in both its synthesis and subsequent purity verification.

This guide provides an in-depth comparison of analytical methodologies for robustly assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, establishing a self-validating, orthogonal approach to purity determination that ensures the highest degree of confidence in your material.

The Synthetic Context: Anticipating Potential Impurities

A robust purity assessment strategy begins with an understanding of the synthetic route, as this informs the likely impurity profile. A plausible synthesis of this compound involves the nitration of 2-bromo-3-iodopyridine.

This electrophilic aromatic substitution is governed by the directing effects of the halogen substituents. While the desired 5-nitro isomer is expected to be the major product due to the directing influence of the bromine and iodine atoms, the reaction conditions can potentially lead to the formation of other regioisomers (e.g., 2-Bromo-3-iodo-6-nitropyridine) or the presence of unreacted starting material. Incomplete workup could also leave residual acids or solvents. Therefore, our analytical approach must be capable of separating and detecting these closely related species.

The Orthogonal Approach: A Multi-Technique Imperative

Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be invisible to a specific spectroscopic method, or have a similar melting point.[1] The core principle of our approach is orthogonality , where we employ multiple analytical techniques that measure different chemical and physical properties of the compound. This ensures that an impurity missed by one method will be detected by another.

Our recommended orthogonal workflow for this compound combines chromatographic, spectroscopic, and thermal analysis.

G cluster_synthesis Synthesis & Workup cluster_analysis Orthogonal Purity Assessment cluster_result Final Verification synth Synthesized This compound (Crude Product) hplc HPLC-UV (Quantitative Purity) synth->hplc Primary Assay nmr NMR (1H, 13C) (Identity & Structural Purity) synth->nmr Structural Confirmation ms LC-MS (Molecular Weight & Impurity ID) synth->ms Impurity Profiling dsc DSC (Thermal Purity) synth->dsc Bulk Purity report Certificate of Analysis (CoA) (Purity >99%) hplc->report nmr->report ms->report dsc->report

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assay

HPLC is the primary technique for quantitative purity assessment due to its high resolving power and sensitivity.[2] For this compound, a reversed-phase (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity.

Causality: The choice of a C18 column provides a non-polar stationary phase that will effectively retain the aromatic pyridine compound. A gradient elution with acetonitrile and water allows for the separation of the main compound from more polar impurities (which elute early) and less polar impurities, like dibrominated or diiodinated side-products (which elute later). UV detection is selected because the nitropyridine chromophore provides strong absorbance, enabling sensitive detection.

Experimental Protocol: RP-HPLC
  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 0.1 mg/mL solution.

  • Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).[3]

Data Comparison: HPLC vs. Alternatives
FeatureHPLCGas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between liquid mobile and solid stationary phases.[1]Partitioning between gas mobile and liquid/solid stationary phases.Adsorption on a solid stationary phase with a liquid mobile phase.[4]
Quantitation Excellent (Area % integration).[3]Good, but requires derivatization for non-volatile compounds.Primarily qualitative; semi-quantitative at best.[2]
Applicability Ideal for non-volatile, thermally stable compounds like the target.Not suitable for the target compound due to its low volatility and potential thermal degradation.Excellent for rapid reaction monitoring and preliminary purity checks.[5]
Resolution Very high, capable of separating closely related isomers.Very high for volatile compounds.Low to moderate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

While HPLC provides quantitative purity, it reveals little about the molecular structure. NMR spectroscopy is unparalleled for confirming the identity of the synthesized compound and assessing its structural purity.[5] For this compound, both ¹H and ¹³C NMR are essential.

Causality: The ¹H NMR spectrum will confirm the presence of the two aromatic protons on the pyridine ring. Their chemical shifts, splitting patterns (doublets), and coupling constants will be unique to the specific substitution pattern, allowing differentiation from other regioisomers. The ¹³C NMR provides the carbon skeleton fingerprint. The absence of signals from starting materials or significant impurity peaks provides a high degree of confidence in the sample's homogeneity.

Experimental Protocol: ¹H and ¹³C NMR
  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals: Two doublets in the aromatic region (approx. 8.0-9.0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: Five distinct signals for the five carbons of the pyridine ring.

  • Data Analysis: Confirm the chemical shifts and coupling constants match the expected structure. Integrate the proton signals; the ratio should be 1:1. Check for the absence of unexpected signals.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry provides a direct measurement of the compound's molecular weight, serving as a critical identity check.[2] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying impurities detected in the HPLC analysis.

Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will primarily generate the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₅H₂BrIN₂O₂, MW: 328.89). Furthermore, the distinct isotopic pattern created by the presence of bromine (⁷⁹Br/~⁵⁰%, ⁸¹Br/~⁵⁰%) and iodine (¹²⁷I/100%) provides a definitive signature for the compound.

Experimental Protocol: LC-MS
  • System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • LC Method: Use the same RP-HPLC method described above to ensure correlation of peaks.

  • MS Acquisition (Positive Ion Mode):

    • Scan Range: m/z 100-500.

    • Ionization Source: ESI+.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the [M+H]⁺ ion at m/z ~329.89.

    • Verify the characteristic isotopic pattern for a compound containing one bromine and one iodine atom.

    • Analyze the mass spectra of any minor peaks to tentatively identify impurities.

G cluster_workflow LC-MS Impurity Identification Workflow start Run HPLC-UV decision Impurity Peaks Detected? start->decision ms_acq Acquire Mass Spectrum for each impurity peak decision->ms_acq Yes end Purity Report decision->end No mass_check Compare Experimental m/z with potential side-products (e.g., starting material, isomers) ms_acq->mass_check id Tentative Impurity Identification mass_check->id Match Found no_id Unknown Impurity mass_check->no_id No Match id->end no_id->end

Caption: LC-MS workflow for impurity identification.

Differential Scanning Calorimetry (DSC): Assessing Bulk Purity

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For a pure, crystalline organic compound, DSC will show a sharp, well-defined melting endotherm.[4]

Causality: Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. This phenomenon, known as melting point depression, can be used to estimate the purity of the bulk material. A sharp melting peak observed in DSC is a strong indicator of high purity.[1][6]

Experimental Protocol: DSC
  • System: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-3 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C (or above the expected melting point) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • Observe the thermogram for a single, sharp endothermic peak corresponding to the melting of the compound.

    • A broad peak or the presence of multiple thermal events may indicate the presence of impurities or polymorphism.

Summary of Purity Assessment Techniques

TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Quantitative purity, impurity profileHigh resolution, high sensitivity, robust quantitation.[7]Provides no structural information; requires a chromophore.
NMR Unambiguous structure, functional groups, structural purityDefinitive structural confirmation, can detect non-chromophoric impurities.[2]Lower sensitivity than HPLC, can be complex to interpret for mixtures.[5]
LC-MS Molecular weight, impurity identificationConfirms molecular formula, powerful for identifying unknown impurities.[2]Response factors can vary, making direct quantitation challenging.
DSC Thermal purity, melting pointFast analysis of bulk material, sensitive to crystalline impurities.[4]Not suitable for amorphous materials or non-eutectic mixtures.

Conclusion

Assessing the purity of a critical intermediate like this compound demands more than a single measurement. It requires a logically constructed, orthogonal approach that validates the material's identity, structure, and homogeneity. By synergistically combining the quantitative power of HPLC , the structural certainty of NMR , the molecular weight verification of MS , and the bulk purity insight of DSC , researchers can establish a comprehensive and trustworthy Certificate of Analysis. This multi-faceted strategy ensures that the material advancing to the next stage of research or development is of the requisite quality, mitigating risks and ensuring the integrity of the final product.

References

literature review of 2-Bromo-3-iodo-5-nitropyridine applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of 2-Bromo-3-iodo-5-nitropyridine: A Comparison of Regioselective Cross-Coupling Strategies

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, polyhalogenated pyridines serve as exceptionally versatile building blocks, offering multiple reaction sites for controlled, stepwise elaboration. This guide provides a comprehensive technical review of this compound, a powerful intermediate for constructing complex molecular architectures. We will objectively compare its reactivity in key transformations against relevant alternatives, supported by established chemical principles and detailed experimental protocols.

The Synthetic Advantage of Orthogonal Halogen Reactivity

This compound is a pyridine ring substituted with three key functional groups: a bromine atom at the 2-position, an iodine atom at the 3-position, and a strongly electron-withdrawing nitro group at the 5-position. Its utility in organic synthesis stems primarily from the significant difference in reactivity between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.

This differential reactivity is a direct consequence of bond dissociation energy (BDE). The C-I bond is inherently weaker and more readily cleaved than the C-Br bond. This principle is the foundation for achieving high regioselectivity in transition-metal-catalyzed cross-coupling reactions, which typically proceed via an oxidative addition step that is favored at the site of the weaker C-X bond. The generally accepted order of reactivity for halogens in such reactions is I > Br > Cl > F.[1][2][3]

The presence of the nitro group at the 5-position further activates the ring towards nucleophilic aromatic substitution and modulates the electronic properties of the halide positions, though the inherent C-I vs. C-Br reactivity remains the dominant controlling factor in palladium-catalyzed cross-coupling.

G cluster_0 Factors Governing Regioselectivity cluster_1 Reaction Outcome BDE Bond Dissociation Energy (C-I < C-Br) Outcome Selective C-3 Functionalization BDE->Outcome Primary Driver Catalyst Catalyst & Ligand Choice (e.g., Pd(PPh₃)₄ vs. Pd/NHC) Catalyst->Outcome Can Influence/Tune Conditions Reaction Conditions (Temperature, Stoichiometry) Conditions->Outcome Critical for Selectivity

Caption: Key factors influencing regioselectivity in cross-coupling reactions of this compound.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as a substrate for sequential, site-selective cross-coupling reactions. By carefully controlling reaction conditions, one can functionalize the C-3 position first, leaving the C-2 position available for a subsequent, different transformation.

Halide PositionBond TypeRelative Bond Dissociation EnergyExpected Reactivity in Pd Cross-CouplingTypical Reaction Conditions
C-3 (Iodo) C-ILowestHighest Mild (e.g., Room Temp to 60 °C)
C-2 (Bromo) C-BrIntermediateIntermediate More Forcing (e.g., 80-120 °C)

Data based on established trends in carbon-halogen bond reactivity.[1][3][4]

This reactivity hierarchy allows this compound to offer a distinct advantage over di-bromo or di-chloro analogues, where achieving high regioselectivity can be challenging and often requires extensive ligand screening and optimization to overcome subtle electronic differences between the two positions.[5][6]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. For this compound, this reaction can be performed with high selectivity at the C-3 (iodo) position under relatively mild conditions.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(0) sources like Pd(PPh₃)₄ are effective. The tetrakis(triphenylphosphine)palladium(0) complex is a pre-catalyst that readily provides the active Pd(0)L₂ species required for oxidative addition.

  • Base: An aqueous base like K₃PO₄ or Na₂CO₃ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transmetalation step.[7][8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic-soluble pyridine substrate and the water-soluble inorganic base.[7][8]

  • Temperature: Lower temperatures (e.g., 80 °C) are initially employed to ensure the reaction occurs exclusively at the more reactive C-I bond.[9]

Protocol: Regioselective Suzuki-Miyaura Coupling at the C-3 Position
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-Bromo-3-aryl-5-nitropyridine product.

G start Start setup Reaction Setup (Add Reagents & Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert catalyst Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent Add Degassed Solvents (Dioxane/H₂O) catalyst->solvent react Heat and Stir (80°C, 4-12h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Extraction) monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product: 2-Bromo-3-aryl-5-nitropyridine purify->product

Caption: Experimental workflow for a regioselective Suzuki-Miyaura coupling reaction.

Sequential Functionalization: A Platform for Molecular Complexity

The true power of this compound lies in its capacity for sequential functionalization. After the first coupling at the C-3 position, the resulting 2-bromo-3-substituted-5-nitropyridine can undergo a second cross-coupling reaction under more forcing conditions.

This two-step approach is invaluable in medicinal chemistry and materials science, where building a molecule with precise, differentiated substitution patterns is critical for tuning biological activity or material properties.[10][11][12] For example, a Sonogashira coupling could first be performed at the C-3 position, followed by a Suzuki or Buchwald-Hartwig amination at the C-2 position.

Caption: A synthetic pathway for sequential functionalization of this compound.

Role in Drug Discovery and Development

While specific applications of this compound itself are often proprietary, the utility of its structural motifs is well-documented. Substituted nitropyridines are crucial intermediates in the synthesis of a wide range of biologically active compounds.[10][13][14] The 2,3,5-trisubstituted pyridine core that can be accessed from this starting material is a "privileged scaffold" found in many kinase inhibitors and other targeted therapeutics.[15][16][17] This building block provides a rapid and efficient route to generate libraries of complex molecules for screening in drug discovery campaigns.

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis. Its key advantage lies in the orthogonal reactivity of its iodo and bromo substituents, which enables predictable and high-yielding regioselective functionalization. Compared to other dihalopyridines, it offers a more straightforward path to sequentially substituted products, minimizing the need for extensive reaction optimization. For researchers in pharmaceutical and materials science, this compound represents a powerful tool for the efficient construction of complex, highly functionalized pyridine derivatives.

References

A Researcher's Guide to 2-Bromo-3-iodo-5-nitropyridine: A Cost-Benefit Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and ultimately, project success. Among the vast arsenal of heterocyclic intermediates, 2-Bromo-3-iodo-5-nitropyridine stands out as a highly functionalized scaffold, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth cost-benefit analysis of employing this compound in synthesis, with a comparative look at viable alternatives, supported by representative experimental data.

The Strategic Advantage: Regioselectivity in Cross-Coupling Reactions

The primary benefit of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is inherently weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity hierarchy (C-I > C-Br) allows for predictable and regioselective functionalization, a cornerstone of modern synthetic strategy.

This inherent selectivity enables a stepwise approach to molecular elaboration, where the more reactive iodo position can be addressed under milder conditions, leaving the bromo position intact for a subsequent, distinct transformation. This orthogonality is invaluable in the synthesis of complex substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.

Cost-Benefit Analysis: A Comparative Overview

The decision to use this compound should be weighed against its cost and the performance of alternative dihalogenated nitropyridines. Here, we compare it with two logical alternatives: 2,3-dibromo-5-nitropyridine and 2-chloro-3-iodo-5-nitropyridine.

FeatureThis compound2,3-Dibromo-5-nitropyridine2-Chloro-3-iodo-5-nitropyridine
Primary Benefit Excellent regioselectivity (I vs. Br)Lower cost than iodo-containing analogueGood regioselectivity (I vs. Cl)
Reactivity High at the 3-position (Iodo)Moderate at both positionsHigh at the 3-position (Iodo)
Selectivity HighLower, risk of mixture of productsExcellent
Cost per Gram *~$150 - $250~$40 - $70~$100 - $150

Note: Prices are estimates based on currently available supplier information for research quantities and are subject to change. Bulk pricing may significantly alter the cost-effectiveness.

The higher initial cost of this compound is often justified by the downstream savings in purification and the avoidance of isomeric mixtures, which can be a significant hurdle with less selective reagents like 2,3-dibromo-5-nitropyridine. While 2-chloro-3-iodo-5-nitropyridine also offers excellent selectivity, the even greater reactivity difference between iodine and bromine in the target compound can allow for a wider window of reaction conditions for the first coupling step.

Performance in Key Synthetic Reactions: A Data-Driven Comparison

While specific experimental data for this compound is not extensively published, we can reliably predict its performance based on well-established principles of cross-coupling reactions with analogous dihalogenated pyridines. The following sections provide representative protocols and expected outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The higher reactivity of the C-I bond allows for selective coupling at the 3-position of this compound.

Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-90°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-aryl-5-nitropyridine.

SubstrateAlternative ReagentExpected Yield (Selective Mono-coupling)Reaction Time
This compound ->90% 4-8 hours
2,3-Dibromo-5-nitropyridine-Mixture of mono-arylated products8-16 hours
2-Chloro-3-iodo-5-nitropyridine->90%4-8 hours
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. Similar to the Suzuki reaction, high regioselectivity for the iodo position is expected.

Representative Experimental Protocol: Selective Sonogashira Coupling at the 3-Position

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-60°C, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

SubstrateAlternative ReagentExpected Yield (Selective Mono-coupling)Reaction Time
This compound ->85% 2-6 hours
2,3-Dibromo-5-nitropyridine-Mixture of mono-alkynylated products6-12 hours
2-Chloro-3-iodo-5-nitropyridine->85%2-6 hours
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The predictable regioselectivity of this compound is also advantageous in this reaction.[1][2]

Representative Experimental Protocol: Selective Buchwald-Hartwig Amination at the 3-Position

  • Reaction Setup: In an oven-dried Schlenk flask under argon, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-3 mol%), the phosphine ligand (e.g., XPhos, 1.5-4.5 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110°C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

SubstrateAlternative ReagentExpected Yield (Selective Mono-amination)Reaction Time
This compound ->80% 6-12 hours
2,3-Dibromo-5-nitropyridine-Mixture of mono-aminated products12-24 hours
2-Chloro-3-iodo-5-nitropyridine->80%6-12 hours

Visualizing the Synthetic Strategy

The following diagrams illustrate the strategic advantage of using this compound in sequential cross-coupling reactions and a decision-making workflow for reagent selection.

Caption: Sequential cross-coupling with this compound.

Reagent_Selection_Workflow start Need for a dihalogenated 5-nitropyridine? regioselectivity Is regioselective functionalization critical? start->regioselectivity cost_sensitivity Is the project highly cost-sensitive? regioselectivity->cost_sensitivity Yes use_2_3_dibromo Consider 2,3-dibromo- 5-nitropyridine (accepting purification challenges) regioselectivity->use_2_3_dibromo No use_bromo_iodo Use 2-Bromo-3-iodo- 5-nitropyridine (for optimal selectivity) cost_sensitivity->use_bromo_iodo No use_chloro_iodo Consider 2-chloro-3-iodo- 5-nitropyridine (balance of cost and selectivity) cost_sensitivity->use_chloro_iodo Yes

Caption: Decision workflow for selecting a dihalogenated nitropyridine.

Conclusion and Recommendations

The cost-benefit analysis of this compound hinges on the specific priorities of a synthetic project.

  • For early-stage research, medicinal chemistry, and process development, where reaction efficiency, predictability, and speed are paramount, the benefits of using this compound often outweigh its higher initial cost. The enhanced regioselectivity simplifies product purification, saves valuable research time, and provides a reliable platform for the synthesis of diverse compound libraries.

  • For large-scale synthesis where the cost of raw materials is a primary driver, 2-chloro-3-iodo-5-nitropyridine may present a more economically viable alternative. It offers comparable selectivity to the bromo-iodo analogue at a potentially lower price point.

  • 2,3-dibromo-5-nitropyridine is a budget-friendly option but should be used with caution in syntheses where high regioselectivity is crucial. The potential for forming difficult-to-separate isomeric mixtures could lead to increased downstream processing costs, negating the initial savings on the starting material.

Ultimately, this compound is a powerful and versatile building block that enables sophisticated synthetic strategies. For researchers and drug development professionals, its value lies not just in its chemical properties, but in its ability to streamline complex syntheses and accelerate the discovery and development of new chemical entities.

References

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for 2-Bromo-3-iodo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 2-Bromo-3-iodo-5-nitropyridine (CAS No. 25391-61-1). As a halogenated nitroaromatic compound, this chemical presents significant health and safety risks that necessitate stringent adherence to proper handling protocols. This guide is designed to build a deep foundation of trust by offering value beyond the product itself, ensuring that procedural steps are understood not merely as rules, but as scientifically-grounded measures to ensure laboratory safety.

Hazard Assessment and Risk Profile

This compound is a solid organic compound whose hazard profile is defined by its high acute toxicity and potential for irritation. Understanding the specific risks is the first principle of safe handling. The primary routes of exposure are ingestion, skin contact, and inhalation of dust.

The most critical hazard associated with this compound is its acute oral toxicity. It is classified under GHS as Acute Toxicity, Category 3 (Oral), carrying the signal word "Danger". This classification signifies that small quantities, if ingested, can be fatal. While specific data for dermal and inhalation toxicity are not fully detailed in all available safety data sheets, related brominated and nitrated pyridine compounds are known to be harmful if they come into contact with skin or are inhaled, and are documented as causes of skin, eye, and respiratory irritation.[1][2] Therefore, a conservative approach that assumes similar hazards is scientifically prudent.

During standard laboratory operations such as weighing and transferring, the generation of airborne dust particles is a primary concern, creating both an inhalation and an eye exposure risk. Furthermore, upon decomposition, the compound can release hazardous substances such as nitrogen oxides (NOx) and hydrogen halides.[1]

Table 1: Hazard Summary for this compound and Related Compounds

Hazard ClassificationGHS CategorySignal WordPrimary RiskSource(s)
Acute Toxicity, OralCategory 3DangerToxic if swallowed
Skin Corrosion/IrritationCategory 2 (inferred)WarningCauses skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2 (inferred)WarningCauses serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3 (inferred)WarningMay cause respiratory irritation[2]

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a checklist exercise; it is a dynamic risk assessment. The following PPE ensemble is mandatory for all procedures involving this compound. The causality behind each selection is explained to reinforce the principles of chemical safety.

Respiratory Protection: Mitigating Inhalation Risks
  • Primary Control: All handling of this compound solid, especially weighing and transfers, must be conducted within a certified chemical fume hood. This engineering control is the most effective measure to minimize airborne dust concentrations.

  • Secondary Control: In the absence of a fume hood or during procedures with a high potential for aerosolization, a NIOSH-approved respirator is required.[1][3] A half-mask or full-face respirator equipped with P100 (HEPA) particulate filters is the minimum requirement. The choice of respirator must be based on a formal risk assessment and personnel must be fit-tested and trained in its use.[4]

Eye and Face Protection: A Non-Negotiable Barrier
  • Rationale: The solid, particulate nature of this compound poses a significant risk to the eyes. Standard safety glasses are insufficient as they do not protect against dust entering from the sides, top, or bottom.

  • Mandatory Equipment: Chemical splash goggles that meet the ANSI Z87.1 standard and provide a complete seal around the eyes are required.[4][5]

  • Enhanced Protection: When there is a heightened risk of splashes or reaction pressurization, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[4][6]

Hand Protection: Preventing Dermal Absorption
  • Rationale: Halogenated aromatic compounds can be absorbed through the skin. Preventing dermal contact is critical to avoid systemic toxicity and local irritation.[7]

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact with this solid compound.[8] Given the high toxicity, double-gloving is strongly recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Protocol: Gloves must be inspected for tears or punctures before each use. They should be removed and replaced immediately if contamination occurs. Hands must be thoroughly washed with soap and water after work is completed and gloves are removed.[2]

Body Protection: Shielding Against Contamination
  • Rationale: Protecting skin and personal clothing from contamination with a highly toxic solid is essential.

  • Mandatory Equipment: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.[4][9]

  • Additional Precautions: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory.[4] Polyester and acrylic fabrics should be avoided as they can melt and fuse to the skin in the event of a fire.[4]

Operational and Disposal Plan

A self-validating protocol ensures that safety is integrated into every step of the workflow. The following step-by-step plan provides a framework for handling this compound.

Experimental Workflow

G cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure A Designate & Clear Work Area in Fume Hood B Assemble All Glassware & Equipment A->B C Don Full PPE (Double Gloves, Goggles, Lab Coat) B->C D Carefully Weigh This compound C->D E Transfer to Reaction Vessel D->E F Conduct Experiment E->F G Quench Reaction & Decontaminate Glassware F->G H Segregate Halogenated Waste in Labeled Container G->H I Clean & Decontaminate Work Surface H->I J Doff PPE (Outer Gloves First) I->J K Dispose of Contaminated PPE as Hazardous Waste J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safely Handling this compound.

Disposal Protocol
  • Waste Segregation: All waste containing this compound, including residual solids, contaminated solutions, and rinsates, must be collected in a dedicated, clearly labeled hazardous waste container.[7] The container must be made of a non-reactive material like high-density polyethylene (HDPE) or glass.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[7]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, weighing paper, and contaminated gloves, must be disposed of in the same solid hazardous waste container.

  • Empty Containers: The original chemical container is not "empty" until it has been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be managed according to institutional policy, which may still require it to be disposed of as hazardous waste.[7]

  • Collection: Follow your institution's Environmental Health and Safety (EHS) procedures for the collection and final disposal of the hazardous waste.[7] Never dispose of this chemical down the drain.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-iodo-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-iodo-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.